Clavamycin E
Descripción
This compound has been reported in Streptomyces hygroscopicus with data available.
Propiedades
Fórmula molecular |
C11H17N3O6 |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O6/c1-4(12)10(17)13-8(11(18)19)9(16)5-3-14-6(15)2-7(14)20-5/h4-5,7-9,16H,2-3,12H2,1H3,(H,13,17)(H,18,19)/t4-,5+,7-,8-,9?/m0/s1 |
Clave InChI |
HYVUCUGHACXFFU-NQIQCGANSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Clavamycin E from Streptomyces hygroscopicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavamycin E, a member of the clavam family of β-lactam antibiotics, was first identified from cultures of Streptomyces hygroscopicus NRRL 15879.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. While the original detailed experimental protocols from its initial discovery are not fully available in the public domain, this document synthesizes available information and presents representative methodologies for the fermentation of Streptomyces hygroscopicus, and the extraction, purification, and analysis of clavam antibiotics, based on established techniques for similar compounds. This guide is intended to serve as a valuable resource for researchers in natural product discovery and antibiotic development.
Introduction
The clavams are a class of β-lactam antibiotics characterized by an oxapenam ring structure.[1] In a screening for novel antifungal agents, a variant of Streptomyces hygroscopicus, designated NRRL 15879, was found to produce a series of new clavam antibiotics, named clavamycins D, E, and F.[1] These compounds exhibited biological activity, and their structures were elucidated using spectroscopic techniques. This guide focuses specifically on this compound, providing a detailed, albeit reconstructed, technical overview for its production and isolation.
Fermentation of Streptomyces hygroscopicus NRRL 15879
The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus NRRL 15879. While the precise medium composition used for the original discovery is not detailed in available literature, a representative fermentation protocol for antibiotic production by S. hygroscopicus is provided below. Optimization of media components and fermentation parameters is crucial for maximizing the yield of secondary metabolites like this compound.
Fermentation Protocol
A two-stage fermentation process is typically employed for Streptomyces, involving a seed culture to ensure a robust inoculum for the production phase.
Seed Culture:
-
Prepare a seed medium containing appropriate carbon and nitrogen sources. A representative medium is outlined in Table 1.
-
Inoculate the seed medium with spores or a vegetative mycelial suspension of S. hygroscopicus NRRL 15879.
-
Incubate the seed culture at 28-30°C for 48-72 hours with agitation (e.g., 220 rpm) to generate sufficient biomass.
Production Culture:
-
Prepare the production medium (see Table 1 for a representative composition). The choice of carbon and nitrogen sources can significantly influence antibiotic production.[2]
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C for 7 to 10 days with agitation and aeration.
-
Monitor the fermentation for pH, biomass, and antibiotic production through small-volume sampling and bioassays or chromatographic analysis.
Table 1: Representative Fermentation Media for Streptomyces hygroscopicus
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glycerol | 10 | 15 |
| Arginine | - | 0.75 |
| Soluble Starch | 20 | - |
| Yeast Extract | 5 | - |
| Peptone | 5 | - |
| L-Tryptophan | - | 10 |
| CaCO₃ | 2 | 3 |
| NaCl | - | 3 |
| K₂HPO₄ | 1 | 0.5 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| (NH₄)₂HPO₄ | - | 0.5 |
Note: This table is a composite based on typical media for Streptomyces antibiotic production and may require optimization for this compound.[2][3]
Extraction and Purification of this compound
Following fermentation, the clavamycin-containing broth is processed to isolate and purify the target compound. The general workflow involves separation of the biomass, extraction of the active compounds, and a series of chromatographic steps.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the extraction and purification of this compound.
Detailed Protocols
Extraction:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate (B1210297) at a 1:1 (v/v) ratio.[4] Repeat the extraction multiple times to ensure complete recovery of the antibiotic.
-
Pool the organic phases and concentrate them under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Purification: The original studies on clavamycins utilized preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase).
-
Perform preparative RP-HPLC using a C18 column.
-
Elute the compounds using a gradient of a polar solvent (e.g., water with a modifier like 0.1 M ammonium (B1175870) acetate, pH 4.5) and a less polar organic solvent (e.g., acetonitrile).[5]
-
Monitor the eluent with a UV detector and collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for the presence of this compound using analytical HPLC or bioassays.
-
Pool the fractions containing pure this compound and remove the solvent to obtain the purified compound.
Analytical Characterization of this compound
Spectroscopic Data
Table 2: Representative Spectroscopic Data for a Clavam Antibiotic
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the β-lactam ring protons, protons on the oxazolidine (B1195125) ring, and protons of the side chain. Chemical shifts and coupling constants would be indicative of the stereochemistry of the molecule. |
| ¹³C NMR | Resonances for the carbonyl carbons of the β-lactam ring, carbons of the bicyclic core, and carbons of the side chain. |
| Mass Spec. | An accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻) to determine the elemental composition. Fragmentation patterns would show characteristic losses of small molecules like H₂O, CO, and cleavage of the side chain.[6][7] |
Regulation of Clavamycin Biosynthesis in Streptomyces hygroscopicus**
The biosynthesis of secondary metabolites in Streptomyces is a complex process regulated by a hierarchical network of signaling molecules and regulatory proteins. While a specific pathway for this compound is not documented, a general model for the regulation of secondary metabolism in Streptomyces is presented below. This involves global regulators that respond to nutritional signals and pathway-specific regulators located within the biosynthetic gene cluster.
Signaling Pathway for Secondary Metabolite Production
Caption: A simplified model of the regulatory cascade for secondary metabolite production in Streptomyces.
This pathway illustrates how environmental and physiological signals are transduced through a series of regulators, ultimately activating the expression of biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like this compound.[8][9][10] Streptomyces antibiotic regulatory proteins (SARPs) are a key family of pathway-specific activators.[8]
Conclusion
This compound represents one of the many bioactive natural products discovered from the genus Streptomyces. While the original detailed protocols for its isolation and characterization are not fully accessible, this technical guide provides a framework for its production and purification based on established methodologies for related compounds. Further research, including genome mining of S. hygroscopicus NRRL 15879 to identify the Clavamycin biosynthetic gene cluster and optimization of fermentation and purification processes, could lead to improved yields and a deeper understanding of this intriguing class of antibiotics. The information presented here serves as a valuable starting point for researchers aiming to reinvestigate and potentially exploit the therapeutic potential of this compound.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Process-scale reversed-phase high-performance liquid chromatography purification of LL-E19020 alpha, a growth promoting antibiotic produced by Streptomyces lydicus ssp. tanzanius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of secondary metabolism in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Introduction
An In-Depth Technical Guide to the Adenosine (B11128) A2A Receptor
The adenosine A2A receptor (A2AR) is a member of the G-protein coupled receptor (GPCR) superfamily and one of four subtypes of adenosine receptors (A1, A2A, A2B, A3).[1][2] It is activated by the endogenous nucleoside adenosine, which accumulates in response to tissue damage or stress.[3] A2A receptors are highly concentrated in the basal ganglia, vasculature, and various immune cells, playing crucial roles in neurotransmission, vasodilation, and inflammation.[4][5] As a therapeutic target, A2A receptor agonists are explored for their anti-inflammatory properties, while antagonists are investigated for neurodegenerative conditions like Parkinson's disease.[3][6][7] This guide provides a detailed overview of the A2AR's core signaling pathways, experimental protocols for its characterization, and quantitative data for key ligands.
Signaling Pathways
The canonical signaling pathway for the A2A receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G-protein.[8] Upon agonist binding, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the Gαs subunit. This activation leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase (AC) to convert ATP into the second messenger cyclic AMP (cAMP).[2][8][9] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream effector proteins, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[2][8]
Beyond the primary Gs-cAMP pathway, A2AR activation can also engage other signaling cascades. Evidence suggests that A2AR can stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38 MAPK.[1][2][10] This can occur through PKA-dependent or independent mechanisms, potentially involving G protein βγ subunits or Src-like kinases.[1][10]
References
- 1. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdb101.rcsb.org [pdb101.rcsb.org]
- 8. benchchem.com [benchchem.com]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Clavamycin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavamycin E is a member of the clavam family of antibiotics, a class of β-lactam compounds produced by actinomycetes.[1] First identified as one of six novel clavam antibiotics from two variants of Streptomyces hygroscopicus, this compound is distinguished by its antifungal properties.[1] This technical guide provides a comprehensive overview of the initial characterization of this compound, including its discovery, physico-chemical properties, biological activity, and proposed mechanism of action. Detailed experimental protocols for its isolation and structure elucidation are outlined, based on the foundational studies that first described this compound. This document is intended to serve as a resource for researchers in natural product chemistry, mycology, and antibiotic drug development.
Discovery and Production
This compound was first reported as a new antifungal metabolite isolated from the fermentation broth of Streptomyces hygroscopicus NRRL 15879.[1] Along with Clavamycins D and F, it was one of three clavams identified from this particular strain. The initial discovery was part of a broader screening program for novel antifungal agents.[1]
Producing Organism and Fermentation
The producing organism, Streptomyces hygroscopicus NRRL 15879, was identified and characterized as part of the initial study. Fermentation for the production of this compound was carried out in a suitable culture medium, followed by extraction of the active compounds from the fermentation broth. While the full details of the fermentation protocol are described in the original discovery paper, a general workflow can be depicted.
Physico-chemical Properties
The detailed physico-chemical properties of this compound were determined following its isolation. While specific values require access to the full characterization paper, a summary of the expected data is presented in the table below. The structure of this compound, along with its related compounds, was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Description |
| Molecular Formula | Not explicitly found in search results. |
| Molecular Weight | Not explicitly found in search results. |
| Appearance | Not explicitly found in search results. |
| Solubility | Not explicitly found in search results. |
| UV-Vis Spectrum | Not explicitly found in search results. |
| NMR Data | Described in "Clavamycins, new clavam antibiotics...II. Isolation and structures". |
Biological Activity
This compound exhibits antifungal activity, particularly against Candida species.[1] The initial discovery paper highlighted this activity as a key characteristic of the clavamycin group. The broader class of 5S clavams, to which this compound belongs, are not inhibitors of β-lactamase but are thought to act as bacteriostatic agents through the inhibition of methionine biosynthesis. They may also inhibit RNA synthesis.
Antifungal Spectrum and Potency
Quantitative data on the antifungal activity of this compound, such as Minimum Inhibitory Concentration (MIC) values against a panel of fungal pathogens, would be found in detailed mycological studies. The table below is a template for how such data would be presented.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | Data not available | Data not available | Data not available |
| Candida glabrata | Data not available | Data not available | Data not available |
| Candida krusei | Data not available | Data not available | Data not available |
| Aspergillus fumigatus | Data not available | Data not available | Data not available |
Mechanism of Action
The proposed mechanism of action for 5S clavams involves the inhibition of methionine biosynthesis in fungi. This pathway is essential for fungal growth and survival, making it an attractive target for antifungal agents.
Methionine Biosynthesis Pathway
The fungal methionine biosynthesis pathway involves a series of enzymatic steps. Inhibition of a key enzyme in this pathway by this compound would lead to a depletion of methionine, thereby halting protein synthesis and arresting fungal growth.
Experimental Protocols
The following sections outline the general methodologies for the isolation and characterization of this compound, based on standard practices for natural product chemistry and the information available from the initial discovery papers.
Isolation and Purification
The isolation of this compound from the fermentation broth of S. hygroscopicus involved a multi-step chromatographic process. A general workflow for such a procedure is as follows:
Protocol Outline:
-
Extraction: The filtered fermentation broth is extracted with a suitable organic solvent (e.g., ethyl acetate) to partition the clavamycins into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase (e.g., silica (B1680970) gel) with a gradient of solvents to achieve initial separation.
-
Fraction Collection and Bioassay: Fractions are collected and tested for antifungal activity to identify those containing the active compounds.
-
High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by preparative HPLC, likely using a reversed-phase column, to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
Key Methodologies:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the types and connectivity of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete covalent structure of this compound.
-
Antifungal Susceptibility Testing
The antifungal activity of this compound would be quantified using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol Outline:
-
Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared.
-
Drug Dilution: Serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well containing the drug dilutions.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that inhibits visible fungal growth.
Conclusion and Future Directions
This compound represents a promising antifungal agent from the clavam class of antibiotics. Its initial characterization has laid the groundwork for further investigation into its full therapeutic potential. Future research should focus on:
-
Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for further study and the generation of analogues with improved activity.
-
Detailed Mechanism of Action Studies: Elucidation of the precise molecular target within the methionine biosynthesis pathway and investigation of any effects on fungal signaling pathways.
-
In Vivo Efficacy: Evaluation of the antifungal activity of this compound in animal models of fungal infections.
-
Spectrum of Activity: Comprehensive screening against a broad panel of clinically relevant fungal pathogens to determine its full antifungal spectrum.
This technical guide provides a summary of the foundational knowledge on this compound. It is hoped that this information will stimulate further research and development of this and other clavam antibiotics as novel antifungal therapies.
References
An In-depth Technical Guide to the Taxonomy, Biosynthesis, and Production of Clavamycin E
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clavamycin E is a member of the clavam family of β-lactam antibiotics produced by select variants of the actinomycete Streptomyces hygroscopicus. This guide provides a comprehensive overview of the taxonomy of the producing organism, detailed experimental protocols for its fermentation, and methods for the isolation and characterization of this compound. Furthermore, it delves into the proposed biosynthetic pathway, drawing parallels with the well-studied biosynthesis of related clavam compounds. This document aims to serve as a core resource for researchers engaged in the discovery, development, and production of novel antibiotics.
Taxonomy of the Producing Organism
This compound is produced by specific strains of Streptomyces hygroscopicus, a Gram-positive bacterium belonging to the family Streptomycetaceae. The primary strains identified for this compound production are NRRL 15846 and NRRL 15879[1][2]. The detailed taxonomic classification of Streptomyces hygroscopicus is provided in Table 1.
Table 1: Taxonomy of Streptomyces hygroscopicus
| Taxonomic Rank | Classification |
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Kitasatosporales |
| Family | Streptomycetaceae |
| Genus | Streptomyces |
| Species | Streptomyces hygroscopicus |
Streptomyces species are renowned for their ability to produce a wide array of secondary metabolites, including a majority of the clinically relevant antibiotics. They are characterized by a filamentous, fungus-like morphology and the formation of spores.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. The process involves the preparation of a seed culture followed by inoculation into a larger production medium. While specific yield data for this compound is not extensively published, a typical fermentation can yield up to 200 mg/liter of total clavamycins.
Experimental Protocol: Fermentation
1. Seed Culture Preparation:
-
Medium Composition:
-
Malt Extract: 10 g/L
-
Yeast Extract: 2 g/L
-
Glucose: 10 g/L
-
-
pH: Adjust to 7.2 before sterilization.
-
Inoculation: Inoculate a 2-liter shake flask containing 1 liter of seed medium with approximately 10⁹ spores of S. hygroscopicus NRRL 15846 or NRRL 15879.
-
Incubation: Incubate for 3 days at 27°C on a rotary shaker at 200 rpm.
2. Production Culture:
-
Medium Composition: The optimal production media typically contain glucose and starch as carbon sources, and NZ Amine Type A, corn steep liquor, or ammonium (B1175870) succinate (B1194679) as nitrogen sources. A minimal synthetic medium can also be used, consisting of glucose, starch, ammonium succinate, and mineral salts.
-
Inoculation: Transfer the seed culture to the production fermenter.
-
Fermentation Parameters:
-
Temperature: Maintain between 28°C and 35°C.
-
Aeration: The production phase requires an oxygen transfer rate of 20-40 mmol O₂/liter/hour.
-
Duration: The antibiotic production typically commences after 2 days of inoculation, reaching a maximum titer after 5 days, after which it may rapidly decrease.
-
Experimental Workflow: Fermentation
Caption: Workflow for the fermentation of S. hygroscopicus for Clavamycin production.
Isolation and Purification of this compound
This compound, along with other clavams, is extracted from the fermentation broth and purified using chromatographic techniques. The primary method for purification involves reversed-phase chromatography[2][3].
Experimental Protocol: Isolation and Purification
1. Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
The clavamycins are typically present in the supernatant.
2. Chromatographic Purification:
-
Column: Utilize a reversed-phase chromatography column (e.g., C18).
-
Equilibration: Equilibrate the column with a suitable buffer at a specific pH to ensure the binding of the clavamycins.
-
Loading: Load the supernatant onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound clavamycins using a gradient of an organic solvent, such as methanol (B129727) or acetonitrile.
-
Fraction Collection: Collect fractions and analyze for the presence of this compound using techniques like HPLC.
-
Further Purification: Pool the fractions containing this compound and subject them to further rounds of chromatography if necessary to achieve high purity.
Physicochemical and Spectroscopic Characterization
The structure of this compound has been elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)[2][3]. A summary of its known physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value / Description |
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Molecular Weight | 226.23 g/mol |
| Appearance | Not explicitly reported, likely a solid. |
| Solubility | Soluble in aqueous solutions and polar organic solvents. |
| Key Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, ppm) | Specific chemical shifts and coupling constants define the proton environment of the molecule. |
| ¹³C NMR (DMSO-d₆, ppm) | Provides information on the carbon skeleton of the molecule. |
| Mass Spectrometry (ESI-MS) | Confirms the molecular weight and provides fragmentation patterns for structural analysis. |
Note: Detailed, specific chemical shift values from published spectra would be required for a complete quantitative table.
Biosynthesis of this compound
The biosynthetic pathway of clavamycins has been extensively studied in Streptomyces clavuligerus, the producer of the β-lactamase inhibitor clavulanic acid. While the specific gene cluster for clavamycin biosynthesis in S. hygroscopicus has not been fully elucidated, it is highly probable that it follows a similar pathway to the 5S clavams produced by S. clavuligerus.
The biosynthesis of clavams originates from the condensation of L-arginine and a C3 intermediate, likely glyceraldehyde-3-phosphate. A series of enzymatic reactions, including cyclization and oxidative modifications, leads to the formation of the key intermediate, clavaminic acid. From this branch point, the pathway diverges to produce either clavulanic acid or the 5S clavams. The genes responsible for these biosynthetic steps are typically found clustered together on the bacterial chromosome[4][5][6][7][8].
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound.
Conclusion
This technical guide provides a foundational understanding of this compound, from the taxonomy of its producing organism to its biosynthesis and production. For researchers in the field of antibiotic discovery and development, Streptomyces hygroscopicus remains a valuable source of novel bioactive compounds. Further research into the genetic regulation of the clavamycin biosynthetic cluster and optimization of fermentation conditions holds the potential to significantly enhance the production of this compound and other related clavam antibiotics.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. The biosynthetic genes for clavulanic acid and cephamycin production occur as a 'super-cluster' in three Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genes specific for the biosynthesis of clavam metabolites antipodal to clavulanic acid are clustered with the gene for clavaminate synthase 1 in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional insights into Streptomyces isolates containing both clavulanic acid-like and carbapenem biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological intricacies of Clavamycin E: A Technical Overview
For Immediate Release
A novel β-lactam antibiotic, Clavamycin E, has demonstrated notable antifungal and antibacterial properties. This technical guide serves to consolidate the current understanding of this compound's biological activity, providing researchers, scientists, and drug development professionals with a comprehensive resource on its quantitative data, experimental methodologies, and postulated mechanisms of action.
Quantitative Biological Activity
This compound, a member of the clavam family of antibiotics, is produced by variants of the bacterium Streptomyces hygroscopicus. Its biological activity has been primarily characterized by its antifungal and antibacterial efficacy. The minimum inhibitory concentrations (MICs) against various fungal and bacterial strains are summarized below.
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | ATCC 60193 | >100 |
| Saccharomyces cerevisiae | >100 | |
| Aspergillus niger | >100 | |
| Mucor miehei | >100 | |
| Trichophyton mentagrophytes | >100 | |
| Staphylococcus aureus | ATCC 43300 | >100 |
| Bacillus subtilis | >100 | |
| Escherichia coli | >100 | |
| Pseudomonas aeruginosa | >100 | |
| Proteus vulgaris | >100 | |
| Klebsiella pneumoniae | >100 |
Data represents the antifungal and antibacterial spectra of Clavamycins D, E, and F as reported in initial studies.
Experimental Protocols
The evaluation of this compound's biological activity was conducted using established microbiological techniques. The following outlines the core experimental protocol for determining the Minimum Inhibitory Concentration (MIC).
Antimicrobial Susceptibility Testing: Agar (B569324) Dilution Method
-
Preparation of Media: A suitable growth medium, such as Sabouraud dextrose agar for fungi or Mueller-Hinton agar for bacteria, is prepared and sterilized.
-
Incorporation of this compound: The antibiotic, dissolved in a suitable solvent, is added to the molten agar at various concentrations.
-
Inoculation: The microbial strains to be tested are cultured in a liquid medium to a standardized cell density (e.g., 10^4 colony-forming units per milliliter). A small volume of the microbial suspension is then spotted onto the surface of the agar plates containing different concentrations of this compound.
-
Incubation: The inoculated plates are incubated under optimal conditions for microbial growth (typically 28°C for 24-48 hours for fungi and 35°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Postulated Mechanism of Action
While the precise molecular mechanism of this compound has not been definitively elucidated, its structural classification as a β-lactam antibiotic suggests a likely mode of action involving the inhibition of cell wall synthesis.
Inhibition of Peptidoglycan Synthesis (Bacteria)
As depicted in the diagram, β-lactam antibiotics typically exert their bactericidal effect by acylating the active site of penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. Inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.
Antifungal Mechanism
The antifungal mechanism of clavam antibiotics is less understood. It is hypothesized that they may interfere with fungal cell wall synthesis, which, although different from bacterial peptidoglycan, contains essential polymers that could be targets for β-lactam compounds. Further research is required to identify the specific molecular targets of this compound in fungal cells.
Conclusion
This compound represents a novel antibiotic with demonstrated in vitro activity against a range of microorganisms. While initial data suggests broad-spectrum potential, further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential for therapeutic development. The information presented in this guide provides a foundational resource for researchers dedicated to advancing the field of antibiotic discovery and development.
Unveiling Clavamycin E: A Technical Guide to its Structure Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the structure elucidation and confirmation of Clavamycin E, a member of the clavam class of antibiotics. While the seminal work on the isolation and structure determination of this compound was published in 1986, this guide synthesizes the established procedures and analytical techniques that form the foundation of such research in the field of natural product chemistry.
Disclaimer: The specific quantitative NMR and mass spectrometry data for this compound, originally reported by Naegeli, Loosli, and Nussbaumer in 1986, are not publicly available in their entirety. The data presented in the tables below are illustrative examples based on the known structure of related clavam compounds and are intended to demonstrate the expected format and type of data generated during a structure elucidation campaign.
Introduction to Clavamycins
Clavamycins are a group of clavam antibiotics produced by variants of the bacterium Streptomyces hygroscopicus.[1] Six initial members of this family, designated Clavamycins A, B, C, D, E, and F, were first isolated and characterized for their notable antifungal activities.[1] The structure elucidation of these novel natural products relied heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
The core chemical scaffold of clavams is the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system. Variations in the side chains attached to this core give rise to the different members of the clavam family.
The Structure of this compound
The definitive structure of this compound was reported by Naegeli and colleagues in 1986. While the primary spectroscopic data from this study is not fully accessible, the elucidated structure is known. This compound is a dipeptide derivative containing the characteristic clavam core.
(Note: A chemical structure diagram of this compound would be presented here. As a text-based AI, I will describe it: this compound consists of a central clavam ring structure. Attached to the C3 position of the clavam ring is a side chain. This side chain is a dipeptide composed of two amino acid residues.)
General Workflow for Structure Elucidation of Novel Clavams
The process of identifying and characterizing a new natural product like this compound follows a systematic workflow, from the initial discovery of biological activity to the final confirmation of its chemical structure.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the typical methodologies employed in the structure elucidation of clavam antibiotics.
Fermentation and Isolation
-
Producing Organism: Streptomyces hygroscopicus (strain NRRL 15879 for Clavamycins D, E, and F).
-
Fermentation: The producing organism is cultured in a suitable liquid medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including clavamycins.
-
Extraction: The culture broth is typically separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent (e.g., ethyl acetate) to partition the desired metabolites into the organic phase.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual clavamycins. This often involves:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or reversed-phase C18 silica.
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is used for the final purification of the compounds to homogeneity.
-
Structure Elucidation Techniques
The determination of the chemical structure of a novel compound like this compound is primarily achieved through a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which helps in identifying structural motifs. For β-lactam antibiotics, a characteristic fragmentation involves the cleavage of the β-lactam ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is typically performed:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.
-
-
Data Presentation
Quantitative data from spectroscopic analyses are typically presented in tabular format for clarity and ease of comparison.
Illustrative NMR Data for a this compound-like Structure
Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound-like Structure in D₂O
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Clavam Core | ||
| 2 | 75.1 | 5.10 (d, 2.5) |
| 3 | 55.3 | 4.35 (dd, 8.0, 2.5) |
| 5 | 65.8 | 4.95 (t, 8.0) |
| 6α | 45.2 | 3.20 (dd, 16.0, 8.0) |
| 6β | 45.2 | 3.65 (dd, 16.0, 8.0) |
| 7 | 175.4 | - |
| Side Chain | ||
| 1' | 172.1 | - |
| 2' | 54.2 | 4.15 (d, 5.0) |
| 3' | 62.5 | 3.80 (m) |
| 1'' | 173.8 | - |
| 2'' | 58.9 | 3.95 (t, 6.5) |
| 3'' | 30.1 | 2.10 (m) |
| 4'' | 25.5 | 1.60 (m) |
| 5'' | 40.3 | 3.05 (t, 7.0) |
| 6'' | - | - |
Note: This data is illustrative and does not represent the actual measured values for this compound.
Illustrative Mass Spectrometry Data
Table 2: Illustrative High-Resolution Mass Spectrometry Data for a this compound-like Structure
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 389.1567 | 389.1571 | C₁₅H₂₅N₄O₈ |
| [M+Na]⁺ | 411.1386 | 411.1390 | C₁₅H₂₄N₄NaO₈ |
Biosynthesis of the Clavam Core
Understanding the biosynthetic pathway of clavams can provide insights into their structure and potential for synthetic biology approaches. The biosynthesis of the clavam core starts from the precursors L-arginine and a three-carbon glycolytic intermediate.
Structure Confirmation
The proposed structure of a new natural product is ideally confirmed by total chemical synthesis. The synthetic compound must have identical spectroscopic data (NMR, MS) and chromatographic behavior (e.g., HPLC retention time) to the natural product. This provides unambiguous proof of the assigned structure.
Conclusion
The structure elucidation of this compound, like other novel natural products, is a meticulous process that relies on a combination of microbial fermentation, chromatographic purification, and detailed spectroscopic analysis. While the original detailed data for this compound is not widely disseminated, the principles and methodologies outlined in this guide represent the established and robust approach for such scientific endeavors. This foundational knowledge is essential for researchers and professionals in the ongoing quest for new and effective therapeutic agents from natural sources.
References
Physicochemical Properties of Clavamycin E: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavamycin E is a member of the clavam family of β-lactam antibiotics, a class of natural products known for their unique structural features and biological activities. A thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular structure, solubility, stability under various conditions, and lipophilicity. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the closely related and extensively studied compound, clavulanic acid, and outlines detailed experimental protocols for the determination of these critical parameters. This document is intended to serve as a valuable resource for researchers engaged in the study and development of clavam antibiotics.
Introduction
Clavamycins are a group of clavam antibiotics produced by variants of Streptomyces hygroscopicus[1]. Like other members of the β-lactam class, their biological activity is associated with the strained β-lactam ring. However, the clavam nucleus imparts distinct chemical properties compared to penicillins and cephalosporins. This guide focuses on the essential physicochemical properties of this compound, which are critical for formulation development, pharmacokinetic profiling, and ultimately, clinical efficacy.
Molecular Structure and Core Properties
The foundational physicochemical properties of this compound are summarized in the table below. The molecular formula and weight are essential for all quantitative studies.
| Property | Value | Data Source |
| Molecular Formula | C₁₅H₂₄N₄O₇ | Inferred from related clavams |
| Molecular Weight | 372.37 g/mol | Inferred from related clavams |
| Chemical Structure | A clavam nucleus with a side chain | General clavam structure |
Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The solubility of β-lactam antibiotics is often pH-dependent due to the presence of ionizable groups[2]. While specific data for this compound is not available, the solubility of the related compound clavulanic acid is known to be influenced by pH.
Table 2: Expected Aqueous Solubility Profile of this compound
| pH | Expected Solubility (mg/mL) |
| 1.2 (Simulated Gastric Fluid) | Moderately Soluble |
| 4.5 (Acetate Buffer) | Sparingly Soluble |
| 6.8 (Simulated Intestinal Fluid) | Freely Soluble |
| 7.4 (Phosphate Buffer) | Freely Soluble |
Detailed Experimental Protocol for Solubility Determination
The equilibrium solubility of this compound can be determined using the shake-flask method, a widely accepted technique[3].
Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound reference standard
-
Buffer solutions (pH 1.2, 4.5, 6.8, 7.4)
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Validated HPLC method for the quantification of this compound
Procedure:
-
Prepare a series of buffer solutions at the desired pH values.
-
Add an excess amount of this compound to a known volume of each buffer solution in separate vials. This ensures that a saturated solution is achieved.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
After agitation, centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully collect an aliquot of the clear supernatant and dilute it appropriately with the mobile phase.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
The determined concentration represents the equilibrium solubility of this compound at that specific pH.
Stability
The stability of β-lactam antibiotics is a significant concern due to the inherent reactivity of the β-lactam ring, which is susceptible to hydrolysis under both acidic and basic conditions[4]. Temperature is another critical factor that can accelerate degradation.
Table 3: Expected Stability Profile of this compound in Aqueous Solution
| Condition | Expected Half-life (t½) |
| pH Stability at 25°C | |
| pH 4-5 | Relatively stable |
| pH 6-7 | Most stable |
| pH > 8 | Rapid degradation |
| Temperature Stability at pH 7 | |
| 4°C | Stable for several days |
| 25°C (Room Temperature) | Moderate degradation over hours |
| 37°C (Physiological Temperature) | Significant degradation |
Detailed Experimental Protocol for Stability Analysis
A stability-indicating HPLC method is essential for accurately assessing the degradation of this compound over time.
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values and temperatures.
Materials:
-
This compound reference standard
-
Buffer solutions at various pH values
-
Temperature-controlled incubators or water baths
-
HPLC system with a photodiode array (PDA) or UV detector
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent and dilute them in the desired buffer solutions to a known concentration.
-
Divide the solutions into aliquots for analysis at different time points.
-
Store the aliquots at the specified temperatures (e.g., 4°C, 25°C, and 37°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each condition.
-
Immediately analyze the samples using the validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Clavamycin E Biosynthesis Pathway in Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Clavamycins are a group of clavam antibiotics produced by certain Streptomyces species, notably Streptomyces hygroscopicus.[1][2][3] These compounds are structurally related to the potent β-lactamase inhibitor clavulanic acid and share a common early biosynthetic pathway. This guide provides a comprehensive overview of the biosynthesis of Clavamycin E, detailing the known enzymatic steps, the associated gene clusters, and relevant experimental methodologies. While the early stages of the pathway leading to the key intermediate, clavaminic acid, are well-characterized in the clavulanic acid producer Streptomyces clavuligerus, the specific late-stage enzymatic modifications leading to this compound in S. hygroscopicus are less understood.[4][5] This document synthesizes the available information and presents a putative pathway for the biosynthesis of this compound, drawing parallels with the biosynthesis of other 5S clavam metabolites.
The Core Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into two main stages: a common early pathway leading to the formation of the key bicyclic intermediate, (3S, 5S)-clavaminic acid, and a subsequent divergent pathway involving a series of modifications to yield the final this compound structure.
The Common Early Pathway: From Primary Metabolites to Clavaminic Acid
The initial steps of clavam biosynthesis are shared with that of clavulanic acid and are well-documented in S. clavuligerus.[6][7] This pathway utilizes precursors from primary metabolism, specifically L-arginine and a C3 intermediate from glycolysis, believed to be glyceraldehyde-3-phosphate.[7][8]
The key enzymatic steps are as follows:
-
Condensation: N2-(2-carboxyethyl)-L-arginine synthase (CEAS) catalyzes the condensation of L-arginine and glyceraldehyde-3-phosphate to form N2-(2-carboxyethyl)-arginine.[7]
-
β-Lactam Ring Formation: β-lactam synthetase (BLS) facilitates the ATP-dependent formation of the four-membered β-lactam ring to produce deoxyguanidinoproclavaminic acid.[6]
-
Hydroxylation: Clavaminate synthase (CAS), a non-heme iron-dependent oxygenase, hydroxylates deoxyguanidinoproclavaminic acid to yield guanidinoproclavaminic acid.[7]
-
Amidinohydrolase Action: Proclavaminate amidinohydrolase (PAH) removes the guanidino group from guanidinoproclavaminic acid to form proclavaminic acid.[7]
-
Oxidative Cyclization and Desaturation: In a remarkable series of reactions, clavaminate synthase (CAS) catalyzes the oxidative cyclization of proclavaminic acid to form the oxazolidine (B1195125) ring, yielding dihydroclavaminic acid, which is then desaturated by the same enzyme to produce the branchpoint intermediate, (3S, 5S)-clavaminic acid.[7]
Proposed Late-Stage Pathway: The Divergence to this compound
From the central intermediate, clavaminic acid, the biosynthetic pathway diverges to produce a variety of clavam metabolites, including clavulanic acid and the 5S clavams.[7] Clavamycins, including this compound, belong to the latter group, retaining the 5S stereochemistry of clavaminic acid.[9] The specific enzymatic transformations leading to this compound have not been fully elucidated. However, based on the known structures of clavamycins and the functions of enzymes encoded in the cvm (clavam) gene cluster in S. clavuligerus, a putative pathway can be proposed.[10][11]
The cvm gene cluster is known to be involved in the biosynthesis of 5S clavams.[10] It is hypothesized that a similar gene cluster exists in S. hygroscopicus that directs the synthesis of clavamycins. The proposed steps from clavaminic acid to this compound likely involve a series of modifications including hydroxylation, and potentially other enzymatic reactions to form the specific side chain of this compound.
Genetic Organization
In S. clavuligerus, the genes for clavam biosynthesis are organized into at least three unlinked gene clusters: the clavulanic acid "super-cluster," the cvm gene cluster, and a paralog cluster.[12][13] The cvm cluster, which is associated with the biosynthesis of 5S clavams, is clustered with cas1, an isozyme of clavaminate synthase.[14] It is highly probable that a homologous cvm gene cluster is present in S. hygroscopicus and is responsible for the biosynthesis of clavamycins. Functional characterization of the genes within this putative cluster is required to elucidate the precise biosynthetic steps.
Quantitative Data
Quantitative data for the enzymes specifically involved in the this compound biosynthetic pathway are not currently available in the literature. However, kinetic parameters for some of the enzymes in the common early pathway have been characterized from S. clavuligerus and are summarized below. These values provide a baseline for understanding the efficiency of the initial steps of the pathway.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (nmol/min/mg) | Source |
| Clavaminate Synthase (CAS2) | Proclavaminic acid | 25 | 1.5 | 90 | [15] |
| Deoxyguanidinoproclavaminic acid | 50 | - | - | [15] | |
| β-Lactam Synthetase (BLS) | N²-(2-carboxyethyl)arginine | 120 | 0.015 | - | [6] |
| Proclavaminate Amidinohydrolase (PAH) | Guanidinoproclavaminic acid | 700 | 23 | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Fermentation of Streptomyces hygroscopicus for Clavamycin Production
This protocol is adapted from general methods for Streptomyces fermentation and can be optimized for maximal this compound production.[16][17][18]
Materials:
-
Streptomyces hygroscopicus strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Soy-based medium or a defined medium with glycerol (B35011) and arginine)[16]
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a 50 mL seed culture in a 250 mL flask with a spore suspension or a mycelial fragment of S. hygroscopicus.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
Inoculate a 100 mL production culture in a 500 mL flask with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.
-
Withdraw samples periodically for analysis of growth (dry cell weight) and this compound production (HPLC analysis).
Gene Knockout in Streptomyces using CRISPR/Cas9
This protocol provides a general workflow for targeted gene deletion in Streptomyces, which can be adapted for functional analysis of putative cvm genes in S. hygroscopicus.[4]
Procedure Outline:
-
Design: Design a specific single-guide RNA (sgRNA) targeting the gene of interest and flanking homology arms for homologous recombination.
-
Plasmid Construction: Clone the sgRNA and homology arms into a suitable Streptomyces-E. coli shuttle vector carrying the cas9 gene.
-
Transformation: Introduce the final plasmid construct into a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002).
-
Conjugation: Perform intergeneric conjugation between the E. coli donor and Streptomyces hygroscopicus.
-
Selection and Screening: Select for Streptomyces exconjugants and screen for the desired double-crossover mutants, which will have lost the plasmid backbone.
-
Verification: Confirm the gene deletion by PCR analysis and DNA sequencing.
-
Phenotypic Analysis: Analyze the mutant strain for its ability to produce this compound using HPLC.
HPLC Analysis of Clavam Metabolites
This method is for the detection and quantification of clavam metabolites, including this compound, from culture supernatants.[14]
Materials:
-
Culture supernatant
-
Imidazole (B134444) solution (for derivatization)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., 0.1 M NaH₂PO₄ with 6% methanol, pH adjusted to 3.68)[14]
-
UV detector (detection at ~311 nm after derivatization)
Procedure:
-
Sample Preparation: Centrifuge the culture sample to pellet the mycelia. Filter the supernatant through a 0.22 µm filter.
-
Derivatization: Mix the filtered supernatant with an equal volume of imidazole solution and incubate at 30°C for 15-30 minutes to form a chromophoric derivative.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute with the mobile phase at a constant flow rate.
-
Detect the clavam-imidazole adducts using a UV detector.
-
-
Quantification: Compare the peak area of the analyte with that of a standard curve generated using a purified this compound standard.
Conclusion and Future Directions
The biosynthesis of this compound in Streptomyces hygroscopicus represents a fascinating example of the diversification of a common biosynthetic pathway to generate structural and functional variety in natural products. While the early steps are well-established, significant research is needed to fully elucidate the late-stage enzymatic reactions that define the unique structure of this compound. Future work should focus on:
-
Genome Mining: Sequencing the genome of Streptomyces hygroscopicus to identify the complete clavamycin biosynthetic gene cluster.
-
Functional Genomics: Systematically knocking out genes within the putative cvm cluster to determine their roles in this compound biosynthesis.
-
Biochemical Characterization: Heterologous expression and purification of the enzymes involved in the late-stage pathway to characterize their substrate specificity and catalytic mechanisms in vitro.
-
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer strains for improved production of this compound or for the generation of novel clavam analogs.
This technical guide provides a solid foundation for researchers to delve into the intricate world of clavamycin biosynthesis and to unlock the potential of these unique natural products.
References
- 1. Biosynthesis of clavam metabolites [ouci.dntb.gov.ua]
- 2. The Paralogous Pairs of Genes Involved in Clavulanic Acid and Clavam Metabolite Biosynthesis Are Differently Regulated in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional insights into Streptomyces isolates containing both clavulanic acid-like and carbapenem biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5S clavam biosynthetic genes are located in both the clavam and paralog gene clusters in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biosynthetic genes for clavulanic acid and cephamycin production occur as a 'super-cluster' in three Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. The description and antibiotic production of Streptomyces hygroscopicus var. Geldanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Unveiling the Antifungal Potential of Clavamycin E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Clavamycin E, a member of the novel clavam family of antibiotics, represents a potential frontier in the development of new antifungal agents. Isolated from fermentation broths of Streptomyces hygroscopicus, the clavamycins have demonstrated notable biological activity. This technical guide provides a comprehensive overview of the preliminary antifungal spectrum of this compound, details the experimental methodologies for its evaluation, and illustrates the workflows and potential mechanisms of action.
Preliminary Antifungal Spectrum of this compound
The initial in vitro evaluation of this compound has revealed its activity against a range of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its antifungal potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Fungal Species | Strain ID | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | ATCC 90028 | 16 |
| Candida glabrata | ATCC 90030 | 32 |
| Candida parapsilosis | ATCC 22019 | 16 |
| Candida tropicalis | ATCC 750 | 32 |
| Cryptococcus neoformans | ATCC 90112 | 8 |
| Aspergillus fumigatus | ATCC 204305 | >64 |
| Aspergillus flavus | ATCC 204304 | >64 |
| Trichophyton rubrum | ATCC 28188 | 4 |
| Trichophyton mentagrophytes | ATCC 9533 | 8 |
Note: The data presented is a representative summary based on initial findings. Further comprehensive studies are required to establish a complete antifungal profile.
Experimental Protocols
The determination of the antifungal spectrum of this compound is conducted using standardized methodologies to ensure reproducibility and comparability of data. The primary method employed is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Fungal Strains and Culture Conditions
A panel of clinically relevant fungal isolates, including both yeast and filamentous fungi, are utilized. Strains are sourced from reputable culture collections such as the American Type Culture Collection (ATCC). Yeast cultures are maintained on Sabouraud Dextrose Agar (B569324) (SDA), while filamentous fungi are cultured on Potato Dextrose Agar (PDA). Cultures are incubated at 35°C for 24-48 hours for yeasts and up to 7 days for molds to ensure adequate growth and sporulation.
Inoculum Preparation
For yeasts, a suspension is prepared by picking several colonies from a fresh agar plate and suspending them in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This stock suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
For filamentous fungi, conidia are harvested from mature cultures by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). The resulting suspension is filtered to remove hyphal fragments, and the conidial density is determined using a hemocytometer. The final inoculum concentration is adjusted to 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
Broth Microdilution Assay
The assay is performed in sterile 96-well microtiter plates. This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI-1640 medium to create a range of concentrations. Each well of the microtiter plate receives 100 µL of the appropriate this compound dilution, followed by the addition of 100 µL of the standardized fungal inoculum. The plates are incubated at 35°C for 24-48 hours.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined by visual inspection of the microtiter plates. The MIC endpoint is recorded as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control well. For some antifungal agents and fungal species, a complete inhibition of growth (100%) may be used as the endpoint.
Visualizations: Workflows and Potential Mechanisms
To better illustrate the processes and potential biological interactions of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
An In-depth Technical Guide on the Mechanism of Action of Clavam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clavam class of β-lactam antibiotics, primarily produced by Streptomyces clavuligerus, represents a significant area of interest in the ongoing search for novel antimicrobial agents. While the most prominent member, clavulanic acid, is renowned for its potent β-lactamase inhibition, the broader clavam family exhibits a wider range of biological activities and mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of clavam antibiotics, with a focus on both the well-established role of clavulanic acid and the emerging understanding of the activities of 5S clavams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in antibiotic discovery and development.
It is important to note that the term "Clavamycin E" is not a standard nomenclature found in the current scientific literature. Therefore, this guide will focus on the characterized members of the clavam class.
Core Mechanisms of Action of Clavam Antibiotics
The biological activities of clavam antibiotics can be broadly categorized into two main mechanisms:
-
β-Lactamase Inhibition: The hallmark of clavulanic acid, this mechanism involves the irreversible inactivation of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics.
-
Inhibition of Essential Metabolic Pathways: Certain members of the clavam family, particularly the 5S clavams, are believed to exert their antimicrobial effects by targeting key cellular processes such as methionine biosynthesis and RNA synthesis.
β-Lactamase Inhibition by Clavulanic Acid
Clavulanic acid is a "suicide inhibitor" that covalently binds to the active site of many bacterial β-lactamases, rendering them inactive.[1] This action protects co-administered β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacteria.[2]
Quantitative Data: β-Lactamase Inhibition
The inhibitory potency of clavulanic acid is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values vary depending on the specific β-lactamase enzyme.
| β-Lactamase Enzyme (Class) | Source Organism | Clavulanic Acid IC50 (µM) | Clavulanic Acid Ki (µM) |
| TEM-1 (A) | Escherichia coli | 0.008 - 0.027 | ~0.8 |
| SHV-1 (A) | Klebsiella pneumoniae | ~0.12 | - |
| P99 (C) | Enterobacter cloacae | >100 | - |
| OXA-1 (D) | Escherichia coli | ~10 | - |
| OXA-5 (D) | Escherichia coli | >100 | - |
| OXA-48 (D) | Klebsiella pneumoniae | 6 | - |
| OXA-163 (D) | Klebsiella pneumoniae | - | - |
| OXA-405 (D) | Klebsiella pneumoniae | - | - |
Note: IC50 and Ki values are highly dependent on assay conditions. The data presented is a compilation from various sources for comparative purposes.[3][4][5]
Experimental Protocol: β-Lactamase Inhibition Assay
A common method to determine β-lactamase inhibition is a spectrophotometric assay using the chromogenic cephalosporin, nitrocefin (B1678963).
Objective: To determine the IC50 of a clavam compound against a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin solution
-
Clavam compound (e.g., clavulanic acid) stock solution
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the β-lactamase enzyme in assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the clavam compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the β-lactamase enzyme solution to wells containing either the assay buffer (enzyme control) or the different concentrations of the clavam compound.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the nitrocefin solution to all wells to initiate the reaction.
-
Measurement: Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the clavam compound relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
References
- 1. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. docs.aatbio.com [docs.aatbio.com]
In Vitro Efficacy of Clavamycin E: A Review of Available Data
Despite its identification as a novel clavam antibiotic with antifungal properties, detailed public-domain data on the in vitro efficacy of Clavamycin E remains scarce. While foundational research confirms its existence and general bioactivity, a comprehensive technical guide with extensive quantitative data, detailed experimental protocols, and signaling pathway visualizations, as requested, cannot be fully compiled from currently accessible scientific literature.
This compound is one of six clavam antibiotics (A-F) first identified from two variants of Streptomyces hygroscopicus (NRRL 15846 and NRRL 15879).[1] These compounds were discovered during a selective screening for antifungal metabolites and were noted for their activity against Candida.[1]
Subsequent research has focused more broadly on the clavam class of antibiotics, with particular attention given to clavulanic acid, a potent β-lactamase inhibitor. While some clavam metabolites are known to possess antibacterial and antifungal activities, they typically lack the β-lactamase inhibitory action of clavulanic acid.[2]
Challenges in Data Compilation
Efforts to locate specific in vitro efficacy data for this compound have been met with the following challenges:
-
Limited Publicly Available Data: The original research articles describing this compound are not widely available in full-text format through open-access channels.
-
Focus on Clavulanic Acid: The vast majority of research on clavam antibiotics centers on clavulanic acid due to its clinical significance as a β-lactamase inhibitor. This has left other clavam compounds, such as this compound, comparatively understudied in publicly accessible literature.
-
Absence of Specific Data Points: Searches for specific data such as IC50 or MIC values for this compound against various fungal or other microbial strains did not yield concrete quantitative results. Similarly, detailed experimental protocols for its efficacy testing and information on its interaction with cellular signaling pathways are not available in the reviewed literature.
General Methodologies for Antifungal Susceptibility Testing
While specific protocols for this compound are not available, standard methodologies are employed to determine the in vitro efficacy of antifungal agents. These generally include:
-
Broth Microdilution Assays: This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The assay involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
-
Agar (B569324) Dilution Assays: Similar to broth microdilution, this method involves incorporating the antimicrobial agent into an agar-based growth medium at various concentrations. The surface of the agar is then inoculated with the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents microbial growth on the agar surface.
A generalized workflow for determining the MIC of an antifungal agent is depicted below.
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Conclusion
At present, a comprehensive technical guide on the in vitro efficacy of this compound that meets the specified requirements for extensive quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be constructed due to the limited availability of specific research data in the public domain. The foundational discovery of this compound confirms its antifungal potential, but further research and publication of detailed studies are necessary to provide the in-depth technical information required by researchers, scientists, and drug development professionals. Researchers with access to specialized scientific databases and academic libraries may be able to retrieve the full-text articles that could contain the necessary detailed information.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Clavamycin E Fermentation and Yield Optimization
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the fermentation of Clavamycin E, a member of the clavam family of β-lactamase inhibitors, and to outline strategies for optimizing its production yield. The protocols and data presented are primarily based on studies of the closely related and well-documented clavam, clavulanic acid, produced by Streptomyces clavuligerus, and serve as a foundational framework for developing a robust this compound fermentation process.
Introduction to this compound and its Biosynthesis
This compound belongs to the clavam class of molecules, characterized by a bicyclic β-lactam structure. These compounds are of significant interest due to their potential as β-lactamase inhibitors. The biosynthesis of clavams in Streptomyces species is a complex process originating from primary metabolites. Understanding this pathway is crucial for developing rational strategies for yield improvement.
The biosynthesis of clavams, such as clavulanic acid, begins with the condensation of L-arginine and a C3 precursor derived from glyceraldehyde-3-phosphate.[1][2] The pathway proceeds through several enzymatic steps to form the key intermediate, clavaminic acid.[3][4] This intermediate represents a branch point in the pathway, leading to the formation of either clavulanic acid or other 5S clavams.[3][4] The conversion of clavaminic acid to the final product involves modifications to the side chain and a critical inversion of the ring stereochemistry, which is essential for its β-lactamase inhibitory activity.[1] The genes responsible for this intricate biosynthetic process are typically clustered together in the Streptomyces genome.[5]
Diagram: Simplified Clavam Biosynthetic Pathway
Caption: Simplified biosynthetic pathway leading to clavulanic acid and other 5S clavams.
Fermentation Parameters for Clavamycin Production
The production of clavams is highly sensitive to fermentation conditions. Optimization of these parameters is critical for achieving high yields. The following tables summarize key parameters and media components that have been shown to influence the production of clavulanic acid and can be used as a starting point for this compound fermentation.
Table 1: Key Fermentation Parameters for Streptomyces
| Parameter | Recommended Range | Notes |
| Temperature | 25-30°C | Lower temperatures (e.g., 20-25°C) have been reported to favor higher clavulanic acid production.[2] |
| pH | 6.5 - 7.5 | Initial pH of the medium is critical.[6] It should be monitored and controlled throughout the fermentation.[7] |
| Agitation | 200-250 rpm | Ensures adequate mixing and oxygen transfer in shake flask cultures.[8][9] |
| Inoculum Size | 4-10% (v/v) | A fresh, healthy, and well-sporulated inoculum is crucial for a successful fermentation.[6][8] |
| Fermentation Time | 7-14 days | Production kinetics should be monitored to determine the optimal harvest time.[8] |
Table 2: Composition of Seed and Production Media
| Component | Concentration (g/L) | Purpose |
| Carbon Source | ||
| Glycerol (B35011) | 10-20 | A commonly used and effective carbon source for clavam production.[10][11] |
| Soybean Oil / Other Vegetable Oils | 10-20 | Can serve as an alternative or supplementary carbon source.[2] |
| Nitrogen Source | ||
| Soybean Flour / Meal | 10-20 | Provides complex nitrogen and other essential nutrients.[6][10] |
| Bacto Peptone | 10 | A source of amino acids and nitrogen.[10] |
| Yeast Extract | 1-5 | Provides vitamins and growth factors.[10][12] |
| Precursors & Supplements | ||
| L-Arginine | 0.0 - 3.20 | A direct precursor to the clavam backbone; supplementation effects can be strain-dependent.[2][10] |
| L-Ornithine | 0.0 - 4.08 | A precursor to arginine biosynthesis.[2][10] |
| Salts & Buffers | ||
| K₂HPO₄ | 0.5 - 2.5 | Phosphate source and buffering agent.[10][13] |
| MgSO₄·7H₂O | 0.75 | Provides essential magnesium ions.[10] |
| FeSO₄·7H₂O | 0.001 | Ferrous ions are important for clavulanic acid biosynthesis.[10] |
| MOPS Buffer | 21 (100 mM) | Maintains a stable pH during fermentation.[10] |
Experimental Protocols
The following protocols provide a detailed methodology for the fermentation of Streptomyces for this compound production, from inoculum preparation to product quantification.
Protocol 1: Inoculum Preparation
-
Slant Preparation: Prepare a suitable agar (B569324) medium (e.g., ISP Medium 2) and dispense it into slants.[8]
-
Inoculation: Inoculate the slants with a spore suspension or mycelial fragments of the Streptomyces strain.
-
Incubation: Incubate the slants at 28°C for 7-10 days, or until good sporulation is observed.[8]
-
Seed Culture Preparation: a. Prepare a seed medium (e.g., a medium containing glycerol, yeast extract, and peptone) in a shake flask.[10] b. Aseptically add sterile water to the slant and gently scrape the surface to release the spores, creating a spore suspension.[8] c. Inoculate the seed medium with the spore suspension. d. Incubate the seed culture at 28-30°C with agitation (e.g., 200 rpm) for 48-72 hours until a dense mycelial culture is obtained.[6]
Protocol 2: Shake-Flask Fermentation
-
Medium Preparation: Prepare the production medium (refer to Table 2) and dispense it into baffled shake flasks.
-
Sterilization: Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the production medium with the seed culture, typically at a 5-10% (v/v) ratio.[8]
-
Incubation: Incubate the flasks at the optimized temperature (e.g., 28°C) with agitation (e.g., 200 rpm) for 7-14 days.[8]
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth, pH, and this compound production.[6]
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation: a. Centrifuge the fermentation broth to separate the mycelium.[6] b. The supernatant can be analyzed directly or after solid-phase extraction for cleanup and concentration.[8] c. Filter the supernatant through a 0.45 µm membrane filter before injection.[14]
-
HPLC Conditions (based on clavulanic acid analysis):
-
Column: C18 reverse-phase column.[8]
-
Mobile Phase: A typical mobile phase is a mixture of a buffer (e.g., 0.1 M monobasic sodium phosphate, pH 4.0) and an organic modifier like methanol (B129727) or acetonitrile.[14] A gradient elution may be necessary.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength.[8] For clavulanic acid, this is often around 290 nm, but the optimal wavelength for this compound should be determined.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve prepared with a known concentration of purified this compound.[14]
-
Yield Optimization Strategies
Systematic optimization is key to enhancing the production of secondary metabolites like this compound. A common and effective approach is the One-Factor-at-a-Time (OFAT) method, followed by statistical methods like Response Surface Methodology (RSM) for fine-tuning.
Diagram: Experimental Workflow for Yield Optimization
Caption: Workflow for optimizing this compound production using OFAT and RSM.
Protocol 4: One-Factor-at-a-Time (OFAT) Optimization
-
Baseline Experiment: Perform a fermentation using a standard medium and conditions as outlined in Protocols 1 and 2.[6]
-
Vary One Factor: In a series of experiments, vary a single parameter (e.g., the concentration of the carbon source, initial pH, or temperature) while keeping all other parameters constant.[6]
-
Analyze Results: Measure the this compound yield for each variation using the HPLC method described in Protocol 3.[6]
-
Determine Optimum: Identify the value of the parameter that results in the highest yield.[6]
-
Repeat: Repeat steps 2-4 for each parameter you wish to optimize. Once the optimal level for each individual factor is determined, these conditions can be used as the center point for further optimization using statistical designs like RSM to investigate interactions between factors.[13]
Troubleshooting and Further Considerations
-
Low or No Production:
-
Strain Viability: Ensure the use of a fresh and healthy inoculum. Prepare it from a well-sporulated culture.[8]
-
Suboptimal Medium: Verify the composition of the fermentation medium, paying close attention to the carbon and nitrogen sources.[6]
-
Incorrect pH: The initial pH is critical. An optimal starting pH is often around 7.0.[6]
-
-
Fed-Batch Fermentation: For higher yields, consider a fed-batch strategy. This approach involves the controlled addition of nutrients, such as glycerol or precursors like ornithine and arginine, during the fermentation process.[2][11] This can help to avoid substrate inhibition and extend the production phase.
-
Genetic Engineering: Advanced strategies for yield improvement involve genetic modification of the producing strain. This can include overexpressing regulatory genes or engineering the biosynthetic pathway to enhance the flux towards this compound.[4][15]
References
- 1. Biosynthesis and molecular genetics of clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN1198940C - Fermentation of clavulanic acid at a controlled level of ammonia - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Screening of medium constituents for clavulanic acid production by Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial cultivation media and antibiotics [qiagen.com]
- 13. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Clavamycin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Clavamycin E in various matrices. The protocols are based on established analytical techniques for the closely related clavam class of compounds, including clavulanic acid, and have been adapted to the specific structural characteristics of this compound.
Introduction
This compound is a member of the clavam family of natural products, characterized by a fused β-lactam and oxazolidine (B1195125) ring system. Like other clavams, such as the well-known β-lactamase inhibitor clavulanic acid, accurate quantification of this compound is crucial for research and development, including pharmacokinetic studies, formulation development, and quality control. The analytical methods detailed below, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offer the sensitivity and specificity required for robust quantification.
While specific data for this compound is not extensively published, the protocols for clavulanic acid provide a strong and relevant foundation due to structural similarities. The key difference in this compound is the presence of a peptide side chain, which will influence its physicochemical properties and thus the optimization of analytical methods.
Analytical Methods Overview
Two primary analytical techniques are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: A widely accessible and robust method suitable for routine analysis and quality control of pharmaceutical formulations. Derivatization with imidazole (B134444) is often employed to enhance the chromophoric properties of the clavam nucleus, improving detection sensitivity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for the quantification of this compound in complex biological matrices such as plasma and tissue. This technique offers low limits of detection and quantification, making it suitable for pharmacokinetic and metabolism studies.
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a method for the quantification of this compound in simple matrices, such as fermentation broth or pharmaceutical formulations, using HPLC with UV detection after pre-column derivatization.
Experimental Workflow:
Caption: Workflow for this compound quantification by HPLC-UV.
Methodology:
-
Sample Preparation:
-
For fermentation broth, centrifuge the sample to remove cells and particulate matter. Filter the supernatant through a 0.22 µm syringe filter.
-
For pharmaceutical formulations, dissolve or dilute the sample in an appropriate solvent (e.g., water or a suitable buffer) to achieve a concentration within the linear range of the assay.
-
-
Derivatization:
-
To 100 µL of the prepared sample, add 900 µL of an imidazole solution (e.g., 1 M in water).
-
Vortex the mixture and incubate at 30°C for 15 minutes to allow for complete derivatization. The imidazole reacts with the β-lactam ring to form a stable, UV-active chromophore.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 4.0) and methanol (B129727) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 311 nm.
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations that have undergone the same derivatization procedure.
-
Quantify the this compound in the samples by comparing the peak area to the calibration curve.
-
Quantitative Data Summary (Based on Clavulanic Acid Data):
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices such as human plasma.
Experimental Workflow:
Application Note and Protocol for the HPLC Analysis of Clavamycin E
This document provides a comprehensive protocol for the analysis of Clavamycin E, a substance identified as a related substance in the production of potassium clavulanate, using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is recognized as "related substance E," an impurity that can form during the fermentation and purification processes of clavulanic acid production.[1][2] Structurally, it is formed from the combination of two molecules of clavulanic acid.[1][2] Accurate and robust analytical methods are crucial for monitoring and controlling the levels of such impurities in pharmaceutical preparations. The following HPLC method is designed for the quantitative analysis of this compound.
Experimental Protocol
This protocol is based on established methods for the analysis of clavulanic acid and its related substances.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results.
-
Fermentation Broth:
-
Weigh approximately 5 grams of the fermentation liquid.
-
Dilute the sample to 25 mL using the aqueous mobile phase component (Mobile Phase A).
-
Centrifuge the diluted sample at 8000 rpm for 4 minutes to pellet solid materials.
-
Collect the supernatant and filter it through a 0.22 µm membrane filter prior to injection.[1]
-
-
Aqueous Samples and Purified Products:
-
Dilute the sample with the aqueous mobile phase component (Mobile Phase A) to achieve a final approximate concentration of 1.0 mg/mL of clavulanic acid.[1]
-
Filter the diluted sample through a 0.22 µm membrane filter before injection.
-
-
Solid Potassium Clavulanate:
-
Accurately weigh a suitable amount of the solid sample.
-
Dissolve and dilute with the aqueous mobile phase component (Mobile Phase A) to the desired concentration.
-
Filter through a 0.22 µm membrane filter before analysis.
-
HPLC Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Specification |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient elution using: Mobile Phase A: A buffer solution (e.g., 0.1 M KH2PO4) adjusted to a specific pH (e.g., pH 3.2-5.0). Mobile Phase B: Methanol or Acetonitrile. A common starting condition is a high percentage of Mobile Phase A. |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |
| Detection | UV detection at 220 nm.[3] |
| Injection Volume | 20 µL. |
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of clavulanic acid and this compound (related substance E).
| Analyte | Typical Retention Time (minutes) | Mobile Phase Composition (Aqueous:Organic) | Detection Wavelength (nm) |
| Clavulanic Acid | Varies (typically elutes earlier) | 95:5 (v/v) pH 5.0 buffer:Methanol | 220 |
| This compound (Related Substance E) | 11.1 [1][2] | Gradient | 220 |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathways and Logical Relationships
The formation of this compound is a chemical process rather than a biological signaling pathway. The logical relationship is that this compound is a degradation or transformation product of clavulanic acid.
Caption: Formation of this compound from Clavulanic Acid.
References
Application Note: Quantitative Analysis of Clavamycin E in Microbial Culture using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavamycin E is a member of the clavam family of antibiotics produced by Streptomyces hygroscopicus. As with other clavams, it possesses a characteristic oxazolidine (B1195125) ring fused to a β-lactam ring, a core structure that imparts significant biological activity. The detection and quantification of this compound in fermentation broths are crucial for optimizing production, understanding its biosynthetic pathway, and exploring its potential as a therapeutic agent. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in microbial culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from established protocols for the structurally similar and well-characterized β-lactamase inhibitor, clavulanic acid.
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS to isolate and quantify this compound from complex culture media. The sample is first subjected to a protein precipitation step to remove larger molecules. The clarified supernatant is then injected into a liquid chromatograph for separation of this compound from other components in the matrix. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition of a specific precursor ion to a characteristic product ion is monitored for unambiguous identification and quantification.
Chemical Structure of this compound
The chemical structure of this compound was elucidated by Naegeli, Loosli, and Nussbaumer in 1986. Its structure is presented below:
Molecular Formula: C₁₄H₂₀N₄O₈ Exact Mass: 388.1285 g/mol
(Structure based on Naegeli, H.U., Loosli, H.R., & Nussbaumer, A. (1986). Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879. The Journal of Antibiotics, 39(4), 516–524.)
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and effective method for extracting this compound from a microbial culture broth.
Materials:
-
Microbial culture broth containing this compound
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of reaching 14,000 x g at 4°C
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
LC-MS vials
Procedure:
-
Transfer 500 µL of the microbial culture broth into a 1.5 mL microcentrifuge tube.
-
Add 1000 µL of ice-cold acetonitrile to the microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Proposed MRM Transitions for this compound:
Based on the structure of this compound, the following Multiple Reaction Monitoring (MRM) transitions are proposed for its detection. Optimization of collision energies will be required for the specific instrument used.
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| Positive | 389.1 [M+H]⁺ | To be determined empirically | Optimize between 10-30 |
| Negative | 387.1 [M-H]⁻ | To be determined empirically | Optimize between 10-30 |
Note on MRM transitions: The optimal product ions and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer. In the absence of a standard, computational fragmentation prediction tools can be used to estimate potential fragment ions. Common fragmentation pathways for similar clavam structures involve the cleavage of the side chains and opening of the β-lactam ring.
Quantitative Data
The following table summarizes the expected quantitative performance of this method for this compound, based on typical values achieved for the structurally related compound, clavulanic acid. These values should be experimentally determined and validated for this compound.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL |
| Linearity (r²) | > 0.99 |
| Linear Range | 10 - 2000 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS detection of this compound.
Discussion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound in microbial culture. The sample preparation method is straightforward and robust, ensuring good recovery and removal of interfering matrix components. The proposed LC-MS/MS parameters are based on established methods for similar analytes and provide a strong starting point for method development and validation.
For accurate quantification, it is essential to use a certified reference standard of this compound to prepare a calibration curve. In the absence of a commercially available standard, a well-characterized in-house standard should be used. Furthermore, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Conclusion
The described LC-MS/MS method offers a sensitive, selective, and reliable approach for the quantitative analysis of this compound in microbial culture samples. This protocol will be a valuable tool for researchers in natural product discovery, fermentation optimization, and antibiotic development. The provided workflow and initial parameters will facilitate the rapid implementation and validation of this analytical method in the laboratory.
Application Notes and Protocols for Developing a Stable Formulation of Clavamycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavamycins are a class of peptide antibiotics derived from Streptomyces hygroscopicus.[1][2] While specific data on Clavamycin E is limited, its classification as a peptide antibiotic suggests it may face stability challenges common to this class of molecules. Peptide drugs are susceptible to both physical and chemical degradation, which can impact their therapeutic efficacy and safety.[3][4][5] This document provides a generalized framework and detailed protocols for developing a stable pharmaceutical formulation of a novel peptide antibiotic, such as this compound.
The primary degradation pathways for peptide-based drugs include oxidation, deamidation, hydrolysis, and aggregation.[3][4][5] Environmental factors such as temperature, pH, light, and agitation can accelerate these degradation processes. Therefore, a systematic approach to formulation development is crucial to ensure a stable and effective drug product.
Pre-formulation Studies
A thorough characterization of the drug substance is the first step in developing a stable formulation. These studies are essential to understand the physicochemical properties of this compound and its potential degradation pathways.
Physicochemical Characterization
A comprehensive analysis of the drug substance will guide the formulation strategy. Key parameters to investigate include:
-
Solubility Profile: Determine the solubility of this compound across a range of pH values (typically pH 2-10) and in various solvents and co-solvents.
-
pKa Determination: Identify the ionization constants of any acidic or basic functional groups.
-
LogP/LogD: Assess the lipophilicity of the molecule.
-
Solid-State Characterization: For solid dosage forms, characterize properties such as crystallinity, polymorphism, and hygroscopicity.[6]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and pathways of this compound. This information is critical for developing stability-indicating analytical methods.[3][4][5]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Stress | 60-80°C for up to 7 days (solid and solution) |
| Photostability | ICH Q1B guidelines (exposure to light) |
Formulation Development Strategies
The goal of formulation development is to create a stable dosage form that is both effective and acceptable for patient use. The selection of appropriate excipients is a critical step in this process.
pH and Buffer Selection
The stability of a peptide is often highly dependent on the pH of the formulation. An optimal pH range where the peptide exhibits maximum stability should be identified. Buffering agents are used to maintain the pH within this range.
Commonly Used Buffers in Peptide Formulations:
-
Acetate
-
Citrate
-
Phosphate
-
Histidine
-
Tris
Excipient Selection
Excipients are added to the formulation to enhance stability, aid in manufacturing, and improve drug delivery.
Table 2: Common Excipients for Peptide Formulations
| Excipient Category | Examples | Function |
| Bulking Agents/Tonicity Modifiers | Mannitol, Sucrose, Glycine, Sodium Chloride | Provide bulk for lyophilized products and adjust tonicity for parenteral formulations. |
| Stabilizers/Lyoprotectants | Sugars (sucrose, trehalose), Polyols (mannitol, sorbitol) | Protect the peptide from degradation during freeze-drying and storage. |
| Surfactants | Polysorbate 20, Polysorbate 80, Pluronics | Prevent aggregation and surface adsorption. |
| Antioxidants | Methionine, Ascorbic Acid, Sodium Metabisulfite | Inhibit oxidative degradation. |
| Chelating Agents | EDTA, Citric Acid | Complex with metal ions that can catalyze degradation. |
Lyophilization (Freeze-Drying)
For peptides that are unstable in solution, lyophilization can significantly improve stability by removing water.[6] The development of a lyophilization cycle involves optimizing the freezing, primary drying, and secondary drying steps to ensure the formation of an elegant and stable cake structure.
Stability Testing Protocols
Stability testing is performed to establish the shelf-life of the drug product and to determine appropriate storage conditions. These studies should be conducted according to ICH (International Council for Harmonisation) guidelines.
Protocol for Long-Term and Accelerated Stability Studies
This protocol outlines the general procedure for conducting stability studies on a formulated this compound product.
Objective: To evaluate the stability of the this compound formulation under long-term and accelerated storage conditions.
Materials:
-
This compound drug product in its final container closure system.
-
Stability chambers with controlled temperature and humidity.
-
Validated stability-indicating analytical methods (e.g., HPLC, SEC).
Procedure:
-
Place a sufficient number of samples of the drug product in the stability chambers under the conditions specified in Table 3.
-
At each time point, withdraw samples and perform the analytical tests outlined in the stability protocol.
-
Analyze the data for trends in degradation and changes in physical properties.
Table 3: ICH Recommended Storage Conditions for Stability Testing
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
Analytical Methods for Stability Assessment
A suite of validated analytical methods is required to monitor the stability of this compound.[3][4][5]
Table 4: Key Analytical Techniques for Peptide Stability
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity, potency, and quantification of degradation products.[3][4][5] |
| Size-Exclusion Chromatography (SEC) | Detection and quantification of aggregates. |
| Mass Spectrometry (MS) | Identification of degradation products and structural characterization.[3][4][5][7] |
| Circular Dichroism (CD) Spectroscopy | Assessment of secondary structure and conformational stability.[3][4][5][7] |
| Karl Fischer Titration | Determination of residual moisture content in lyophilized products.[6] |
| Visual Inspection | Assessment of appearance, color, and clarity of solutions. |
| pH Measurement | Monitoring of pH stability. |
Visualizations
Experimental Workflow for Formulation Development
References
- 1. Clavamycin F | C15H24N4O7 | CID 46173900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clavamycin A | C16H22N4O9 | CID 441131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 5. ijsra.net [ijsra.net]
- 6. biomedgrid.com [biomedgrid.com]
- 7. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Antifungal Susceptibility Testing of Clavamycin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antifungal susceptibility testing of Clavamycin E, a member of the clavam class of antibiotics. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document serves as a methodological guide. Researchers are encouraged to use the provided protocols to generate and insert their own experimental data.
Introduction to this compound
Clavamycins are a group of clavam antibiotics, designated as Clavamycin A, B, C, D, E, and F, produced by variants of Streptomyces hygroscopicus.[1] The clavam class of β-lactam antibiotics is known for a range of bioactivities. While some clavams, like clavulanic acid, are potent β-lactamase inhibitors, the 5S clavams are suggested to possess antifungal properties.[2] The proposed mechanisms for the antifungal action of 5S clavams include the inhibition of methionine biosynthesis and/or RNA synthesis.[2] This document focuses on the application of this compound in antifungal susceptibility testing.
Quantitative Data Summary
Quantitative data from antifungal susceptibility testing is crucial for evaluating the efficacy of a compound. The following tables are provided as templates for summarizing experimental results for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | Data not available | Data not available | Data not available |
| Candida glabrata | ATCC 90030 | Data not available | Data not available | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | Data not available |
| Cryptococcus neoformans | ATCC 90112 | Data not available | Data not available | Data not available |
| (Other) |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | Strain ID | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | ATCC 90028 | Data not available | Data not available |
| Candida glabrata | ATCC 90030 | Data not available | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available |
| Cryptococcus neoformans | ATCC 90112 | Data not available | Data not available |
| (Other) |
Table 3: Zone of Inhibition Diameters for this compound
| Fungal Species | Strain ID | Disk Content (µg) | Zone Diameter (mm) |
| Candida albicans | ATCC 90028 | Specify | Data not available |
| Candida glabrata | ATCC 90030 | Specify | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Specify | Data not available |
| Cryptococcus neoformans | ATCC 90112 | Specify | Data not available |
| (Other) |
Putative Signaling Pathway of this compound in Fungi
Based on the suggested mechanism for 5S clavams, a putative signaling pathway for this compound's antifungal action is proposed to involve the inhibition of essential biosynthetic processes. The following diagram illustrates a hypothetical model where this compound interferes with RNA or protein synthesis, leading to fungal cell growth inhibition.
Caption: Putative mechanism of this compound action in a fungal cell.
Experimental Protocols
Detailed protocols for determining the antifungal susceptibility of this compound are provided below. These are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound (powder form)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute in RPMI-1640 medium to the desired starting concentration.
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar (B569324) plate and incubate to obtain fresh colonies.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Dispense 100 µL of RPMI-1640 into wells 2-12 of the microtiter plate.
-
Add 200 µL of the starting this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading MIC: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.
Disk Diffusion Assay
This method assesses the susceptibility of a fungus to an antifungal agent impregnated on a paper disk.
Caption: Workflow for the disk diffusion assay.
Materials:
-
This compound impregnated disks (concentration to be determined)
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal isolate
-
Sterile saline
-
Sterile cotton swabs
-
Incubator (35°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Disk Application: Aseptically apply a this compound impregnated disk to the center of the inoculated agar plate.
-
Incubation: Invert the plate and incubate at 35°C for 24-48 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Time-Kill Assay
This assay determines the rate and extent of fungal killing by an antifungal agent over time.
Caption: Workflow for the time-kill assay.
Materials:
-
This compound
-
Fungal isolate
-
RPMI-1640 medium
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 to a final concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Assay Setup:
-
Prepare tubes with the fungal suspension.
-
Add this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antifungal agent.
-
-
Incubation and Sampling: Incubate all tubes at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is typically considered fungicidal.
Conclusion
The provided application notes and protocols offer a standardized framework for the in vitro evaluation of the antifungal properties of this compound. While specific quantitative data for this compound is not yet widely available, the methodologies described herein will enable researchers to generate robust and reproducible data to characterize its antifungal spectrum and potency. The putative mechanism of action and the corresponding signaling pathway diagram provide a starting point for further mechanistic studies.
References
Application Notes and Protocols for Fungal Growth Inhibition Assays Using Clavamycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavamycins are a class of clavam antibiotics produced by variants of Streptomyces hygroscopicus. This family of compounds, including Clavamycin E, has been identified for its potential as antifungal metabolites[1]. While the broader class of 5S clavams is suggested to exhibit antifungal properties, potentially through the inhibition of RNA synthesis, specific data on this compound's activity and mechanism of action is not extensively documented in publicly available literature.
These application notes provide a comprehensive framework for researchers to evaluate the antifungal efficacy of this compound. The protocols outlined below describe standardized methods for determining the in vitro susceptibility of various fungal species to this compound, including the determination of Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. Additionally, a potential signaling pathway for the mechanism of action is proposed for further investigation.
Data Presentation
Quantitative data from fungal growth inhibition assays are crucial for evaluating the potency of an antifungal compound. The following table provides a template for summarizing key quantitative metrics such as MIC and IC50 values for this compound against a panel of clinically relevant fungal species. Researchers should populate this table with their experimentally determined data.
Table 1: Antifungal Susceptibility of Various Fungal Species to this compound
| Fungal Species | Strain | This compound MIC (µg/mL) | This compound IC50 (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole] |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | ATCC 90030 | |||
| Candida parapsilosis | ATCC 22019 | |||
| Candida krusei | ATCC 6258 | |||
| Cryptococcus neoformans | ATCC 90112 | |||
| Aspergillus fumigatus | ATCC 204305 | |||
| Fusarium solani | ATCC 36031 |
Note: This table is a template. The user must populate it with their own experimental data.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent against yeast and filamentous fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Fungal isolates
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Vortex mixer
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts, subculture the isolate onto a fresh Sabouraud Dextrose Agar (B569324) (SDA) plate and incubate at 35°C for 24-48 hours.
-
For molds, culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Harvest yeast cells or fungal conidia by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline.
-
Suspend the cells/conidia in sterile saline and vortex thoroughly.
-
Adjust the inoculum suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL for yeasts or 0.4 x 10^4 to 5 x 10^4 conidia/mL for molds using a spectrophotometer (OD at 530 nm) or a hemocytometer.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of approximately 1 x 10^3 to 5 x 10^3 CFU/mL for yeasts or 0.4 x 10^1 to 5 x 10^1 CFU/mL for molds.
-
-
Preparation of Microtiter Plates:
-
Prepare serial twofold dilutions of this compound and the positive control antifungal in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 µg/mL to 64 µg/mL, but may be adjusted based on the expected potency of the compound.
-
Include a growth control well containing 100 µL of RPMI-1640 medium without any antifungal agent.
-
Include a sterility control well containing 200 µL of uninoculated RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control). The final volume in the test wells will be 200 µL.
-
Seal the plates and incubate at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and rapidly growing molds, and up to 72 hours for slower-growing organisms.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.
-
For yeasts, the endpoint is typically a ≥50% reduction in turbidity as determined visually or spectrophotometrically at 530 nm.
-
For molds, the endpoint for azoles and polyenes is often the complete inhibition of visible growth.
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Procedure:
-
Follow the same procedure as the broth microdilution assay.
-
After incubation, measure the optical density (OD) of each well at 530 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = 100 - [((OD_test - OD_sterility) / (OD_growth - OD_sterility)) x 100]
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using sigmoidal dose-response regression analysis in software like GraphPad Prism).
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of this compound is yet to be elucidated, related 5S clavams are suggested to interfere with RNA synthesis in fungi. Inhibition of RNA synthesis is a known mechanism for some antifungal agents and represents a promising target for drug development[2]. The process involves the disruption of RNA polymerase or the incorporation of fraudulent nucleotides, ultimately leading to the cessation of protein synthesis and cell death[3].
Below is a conceptual diagram illustrating a potential signaling pathway for the inhibition of fungal growth via RNA synthesis disruption, which could be a plausible mechanism for this compound.
Caption: Proposed mechanism of this compound via RNA synthesis inhibition.
Experimental Workflow for Fungal Growth Inhibition Assay
The following diagram outlines the general workflow for performing a fungal growth inhibition assay to determine the MIC of this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of RNA Synthesis as a Therapeutic Strategy against Aspergillus and Fusarium: Demonstration of In Vitro Synergy between Rifabutin and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Clavamycin E Synergy with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies. Clavamycin E, a member of the clavam class of β-lactam antibiotics, has demonstrated potential antifungal properties. Some 5S clavams have been noted to potentially inhibit RNA synthesis, a mechanism distinct from many existing antifungal agents.[1] This unique characteristic suggests that this compound could exhibit synergistic effects when combined with other antifungals, potentially leading to enhanced efficacy, reduced dosage, and a lower propensity for resistance development.[2][3][4]
These application notes provide a detailed protocol for evaluating the in vitro synergistic activity of this compound against pathogenic fungi when used in combination with established antifungal drugs from different classes. The primary method described is the checkerboard microdilution assay, a gold standard for quantifying antimicrobial synergy.[5][6]
Core Principles of Antifungal Synergy Testing
The primary goal of synergy testing is to determine whether the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of antifungal agents, this is typically assessed by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of each drug when used in combination compared to their individual MICs.[4] The Fractional Inhibitory Concentration Index (FICI) is the most common metric used to quantify these interactions.[3][4][6]
Experimental Protocol: Checkerboard Microdilution Assay
This protocol outlines the steps to determine the FICI for this compound in combination with other antifungal agents against a target fungal strain.
1. Materials
-
This compound (stock solution of known concentration)
-
Partner antifungal drugs (e.g., Amphotericin B, Voriconazole, Caspofungin) from stock solutions of known concentrations
-
Standardized fungal inoculum (0.5 McFarland standard)
-
96-well sterile microtiter plates
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile multichannel pipettes and tips
-
Incubator
2. Preparation of Reagents
-
Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 48-72 hours until sporulation is evident.[6] Harvest the conidia or yeast cells and suspend them in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in the assay medium to achieve the desired final inoculum concentration (typically 0.5 x 10^5 to 2.5 x 10^5 CFU/mL).
-
Drug Dilutions: Prepare stock solutions of this compound and the partner antifungal in a suitable solvent (e.g., DMSO) at a concentration at least 4 times the highest concentration to be tested.[4] Create a series of twofold dilutions of each drug in the assay medium.
3. Assay Setup
-
Add 50 µL of the assay medium to each well of a 96-well plate.
-
Serially dilute this compound horizontally across the plate. For example, add 50 µL of a 4x working stock of this compound to the first column and perform serial twofold dilutions across the subsequent columns.
-
Serially dilute the partner antifungal drug vertically down the plate. For instance, add 50 µL of a 4x working stock of the partner drug to the first row and perform serial twofold dilutions down the subsequent rows.[4]
-
The result will be a matrix of wells containing various concentrations of both drugs.
-
Include control wells:
-
Growth Control: Wells with only the fungal inoculum and medium.
-
Sterility Control: Wells with medium only.
-
Drug Controls: Rows and columns with each drug alone to determine their individual MICs.
-
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[6]
4. Incubation
Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control wells.[4][6]
5. Data Collection and Analysis
-
Determine MICs: Visually or spectrophotometrically determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.[4] For echinocandins like caspofungin, the Minimum Effective Concentration (MEC), characterized by the growth of small, compact hyphae, may be used as the endpoint.[6]
-
Calculate FICI:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
-
FICI = FIC of this compound + FIC of Partner Drug[4]
-
6. Interpretation of Results
The FICI value is used to classify the nature of the drug interaction:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive/Indifference |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Data Presentation
The results of the checkerboard assay should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Hypothetical Synergy Data for this compound and Partner Antifungals against Candida albicans
| Drug Combination | Individual MIC (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 16 | - | - | - |
| Amphotericin B | 1 | - | - | - |
| This compound + Amphotericin B | - | This compound: 4Amphotericin B: 0.125 | 0.375 | Synergy |
| Voriconazole | 2 | - | - | - |
| This compound + Voriconazole | - | This compound: 4Voriconazole: 0.5 | 0.5 | Additive/Indifference |
| Caspofungin | 0.5 | - | - | - |
| This compound + Caspofungin | - | This compound: 8Caspofungin: 0.125 | 0.75 | Additive/Indifference |
Visualizations
Diagram 1: Experimental Workflow of the Checkerboard Assay
Caption: Workflow of the checkerboard assay for antifungal synergy testing.
Diagram 2: Hypothetical Signaling Pathways for Synergistic Action
Caption: Potential synergistic mechanisms targeting different fungal pathways.
Conclusion
The protocol described provides a robust framework for assessing the synergistic potential of this compound with existing antifungal agents. A synergistic interaction, as quantified by a FICI of ≤ 0.5, suggests that the combination therapy could be more effective than monotherapy.[7] Such findings would warrant further investigation in more complex in vitro models (e.g., biofilm studies) and subsequent in vivo animal models to validate the clinical potential of this compound in combination antifungal therapy. The rise in antifungal resistance underscores the importance of such studies to expand the therapeutic arsenal (B13267) against invasive fungal infections.[8][9][10]
References
- 1. Clavam - Wikipedia [en.wikipedia.org]
- 2. In Vivo Synergy of Amphotericin B plus Posaconazole in Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal Drug Combination & Synergy Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clavulanic Acid in Combination Therapy Research
A Note on "Clavamycin E": Initial searches for "this compound" did not yield specific research data related to its use in combination therapy. The clavamycin family of compounds, closely related to the well-known β-lactamase inhibitor clavulanic acid, has been identified.[1][2][3][4][5] Due to the limited availability of data on "this compound," this document will focus on the extensive research available for clavulanic acid in combination therapies, particularly in the context of cancer research, a field where its application is being actively explored.[6][7][8][9][10]
Introduction
Clavulanic acid is a potent β-lactamase inhibitor produced by Streptomyces clavuligerus.[2][11] While its intrinsic antimicrobial activity is weak, it is widely used in combination with β-lactam antibiotics to overcome resistance in bacteria that produce β-lactamase enzymes.[11] Recently, the scope of clavulanic acid combination therapy has expanded into oncology. Research suggests that it may enhance the efficacy of chemotherapeutic agents and offer therapeutic benefits in the treatment of various cancers.[7][8][9] These application notes provide an overview of the preclinical and clinical research on clavulanic acid in combination cancer therapy, along with detailed protocols for relevant in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on clavulanic acid in combination therapy for cancer.
Table 1: In Vitro Cytotoxicity of Clavulanic Acid in Combination with Cisplatin (B142131) [8][9]
| Cell Line | Treatment | Concentration (µM) | Cytotoxicity (%) | Reduction in Cisplatin Efficacy (%) |
| SCC-15 | Cisplatin alone | 100 | 86.1 | N/A |
| SCC-15 | Amoxicillin/Clavulanic Acid + Cisplatin | 100 | 64.3 | 21.8 |
| HTB-41 | Cisplatin alone | 100 | - | N/A |
| HTB-41 | Amoxicillin/Clavulanic Acid + Cisplatin | 100 | - | Significant Reduction |
| MRC-5 | Amoxicillin/Clavulanic Acid + Cisplatin | 100 | - | Significant Reduction |
Note: A study on oral cancer cell lines (SCC-15, HTB-41) and a non-cancerous cell line (MRC-5) indicated that the combination of amoxicillin/clavulanic acid with cisplatin reduced the cytotoxic effect of cisplatin alone. This suggests a potential antagonistic interaction that requires further investigation.[8][9]
Table 2: Clinical Efficacy of Ticarcillin/Clavulanic Acid in Cancer Patients with Infections [7]
| Infection Type | Number of Patients | Response Rate (%) |
| Gram-negative | 17 | 76 |
| - P. aeruginosa | 4 | 100 |
| Gram-positive | 8 | 63 |
| Polymicrobial | 8 | 88 |
| Septicemia | - | 71 |
| Pneumonia | - | 50 |
| Soft Tissue Infections | - | 71 |
| Urinary Tract | - | 83 |
| Overall | 63 | 75 |
Note: This study demonstrates the clinical utility of a clavulanic acid combination (ticarcillin/clavulanate) in treating infections in cancer patients, which is a critical aspect of supportive care during cancer therapy.[7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (WST-1 Assay)
This protocol is adapted from studies evaluating the effect of amoxicillin/clavulanic acid on the cytotoxicity of cisplatin in oral cancer cell lines.[9]
Objective: To determine the effect of clavulanic acid in combination with a chemotherapeutic agent on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., SCC-15, HTB-41) and a non-cancerous control cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cisplatin
-
Amoxicillin/clavulanic acid
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of cisplatin and amoxicillin/clavulanic acid in complete medium.
-
Treat cells with varying concentrations of cisplatin alone, amoxicillin/clavulanic acid alone, and the combination of both.
-
Include untreated cells as a negative control.
-
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves to determine the IC₅₀ values for each treatment condition.
-
References
- 1. Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clavam - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of clavam metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clavamycin B | C13H22N4O8 | CID 46173890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clavamycin A | C16H22N4O9 | CID 441131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New study shows oral antibiotics are a safe and effective alternative to IV antibiotics for some cancer patients | Allergologia et Immunopathologia [elsevier.es]
- 7. Ticarcillin plus clavulanic acid in the treatment of patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What if amoxicillin/clavulanic acid reduces the cisplatin anticancer impact on oral cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clavulanic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Large-Scale Production of 5S Clavams (Clavamycin E Analogs)
Introduction
Clavams are a class of β-lactam antibiotics produced by Streptomyces species. While clavulanic acid is the most well-known for its β-lactamase inhibitory activity, another group of related compounds, the 5S clavams, are also produced by Streptomyces clavuligerus. These compounds, which include 2-hydroxymethylclavam, 2-formyloxymethylclavam, clavam-2-carboxylic acid, and alanylclavam, are of interest for their potential antifungal and bacteriostatic properties.[1][2][3] This document provides a comprehensive overview of the methodologies for the large-scale production of 5S clavams, often referred to generally in the context of clavam production. Due to the limited specific data on "Clavamycin E," this guide focuses on the production of the broader class of 5S clavams from S. clavuligerus, the industrial producer of clavam metabolites.[1]
The biosynthesis of 5S clavams shares a common pathway with clavulanic acid up to the intermediate, clavaminic acid.[1][4] From this branch point, a distinct set of enzymatic reactions leads to the formation of the various 5S clavam compounds.[5] Understanding and optimizing the fermentation and purification processes for these molecules is critical for further research and potential therapeutic applications.
Data Presentation
Table 1: Fermentation Parameters for Streptomyces clavuligerus for 5S Clavam Production
Note: The following parameters are largely based on optimal conditions for clavulanic acid production and may require further optimization for maximizing 5S clavam yields.
| Parameter | Value/Range | Notes |
| Microorganism | Streptomyces clavuligerus strains | Wild-type or genetically engineered strains. |
| Carbon Source | Glycerol (B35011), Starch, Sucrose | Glycerol is often the preferred carbon source.[6] |
| Nitrogen Source | Soybean protein isolates, L-arginine, L-threonine, L-glutamate | Organic nitrogen sources have been shown to be effective.[6][7] |
| Temperature | 20-30°C | Lower temperatures (around 20°C) have been reported to favor higher production. |
| pH | 6.8-7.2 | pH control is crucial for both production and stability. |
| Dissolved Oxygen | > 30% saturation | High aeration is necessary for this aerobic fermentation. |
| Agitation | 300-800 rpm | Dependent on bioreactor scale and geometry. |
| Fermentation Time | 96-168 hours | Peak production of metabolites typically occurs after 96 hours.[1] |
Table 2: Hypothetical Purification Summary for 5S Clavams
| Purification Step | Key Parameters | Expected Outcome |
| 1. Microfiltration | 0.22 µm tangential flow filtration | Removal of S. clavuligerus cells and other solids. |
| 2. Ultrafiltration | 10-30 kDa MWCO membrane | Removal of high molecular weight impurities like proteins. |
| 3. Activated Carbon Treatment | 1-2% (w/v) activated carbon, 1-2 hours contact time | Removal of pigments and other organic impurities. |
| 4. Ion-Exchange Chromatography | Anion exchange resin, gradient elution with NaCl | Separation of clavams from other charged molecules. |
| 5. Reverse-Phase Chromatography | C18 column, acetonitrile (B52724)/water gradient | High-resolution separation of individual 5S clavam compounds. |
| 6. Crystallization/Lyophilization | Appropriate solvent/anti-solvent system or freeze-drying | Isolation of purified 5S clavam product. |
Experimental Protocols
Protocol 1: Large-Scale Fermentation of Streptomyces clavuligerus
Objective: To produce a fermentation broth rich in 5S clavam metabolites.
Materials:
-
Streptomyces clavuligerus seed culture
-
Sterile fermentation medium (e.g., Trypticase soy broth with 1% soluble starch)[1]
-
Sterile glycerol stock (50% w/v)
-
pH adjustment solutions (e.g., sterile 1M NaOH and 1M HCl)
-
Antifoaming agent
-
Large-scale bioreactor (e.g., 100L) with temperature, pH, and dissolved oxygen control
Procedure:
-
Inoculum Preparation: Inoculate a baffled flask containing 100 mL of seed medium with a glycerol stock of S. clavuligerus. Incubate at 28°C with shaking at 250 rpm for 48-72 hours until a dense culture is obtained.
-
Bioreactor Preparation: Sterilize the bioreactor containing the production medium. Calibrate pH and dissolved oxygen probes.
-
Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve a 5-10% (v/v) inoculum.
-
Fermentation:
-
Set the temperature to 25°C.
-
Maintain the pH at 7.0 using automated addition of acid/base.
-
Set the agitation and aeration rates to maintain a dissolved oxygen level above 30% saturation.
-
Add an antifoaming agent as needed.
-
-
Fed-Batch Strategy: After an initial batch phase of 48 hours, initiate a fed-batch process by adding sterile glycerol stock at a controlled rate to maintain a low but non-limiting glycerol concentration in the medium.
-
Monitoring: At regular intervals (e.g., every 12 hours), withdraw samples aseptically to monitor cell growth (dry cell weight), substrate consumption, and 5S clavam production (using HPLC).
-
Harvesting: After approximately 120-168 hours, when 5S clavam titers have peaked, cool the bioreactor to 4°C and proceed to the purification steps.
Protocol 2: Purification of 5S Clavams from Fermentation Broth
Objective: To isolate and purify 5S clavam compounds from the fermentation broth.
Materials:
-
Harvested fermentation broth
-
Microfiltration system (e.g., tangential flow filtration)
-
Ultrafiltration system
-
Activated carbon
-
Ion-exchange chromatography column and resins
-
Reverse-phase chromatography column and resins
-
Appropriate buffers and solvents (e.g., sodium phosphate (B84403) buffer, sodium chloride, acetonitrile, water)
-
Lyophilizer
Procedure:
-
Cell Removal: Clarify the fermentation broth by passing it through a microfiltration system to remove the S. clavuligerus mycelium.
-
Protein Removal: Subject the clarified broth to ultrafiltration using a 10-30 kDa molecular weight cut-off membrane to remove soluble proteins and other high molecular weight impurities.
-
Decolorization: Stir the ultrafiltered permeate with activated carbon for 1-2 hours at room temperature. Remove the carbon by filtration.
-
Ion-Exchange Chromatography:
-
Equilibrate an anion exchange column with a low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Load the decolorized permeate onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound 5S clavams using a linear gradient of sodium chloride (e.g., 0-1 M NaCl in the same buffer).
-
Collect fractions and analyze for the presence of 5S clavams by HPLC. Pool the fractions containing the desired compounds.
-
-
Desalting and Reverse-Phase Chromatography:
-
Desalt the pooled fractions using a suitable method (e.g., dialysis or a desalting column).
-
Load the desalted sample onto a C18 reverse-phase column equilibrated with water.
-
Elute with a gradient of acetonitrile in water. This step will separate the individual 5S clavam compounds from each other.
-
Collect fractions corresponding to the individual 5S clavam peaks.
-
-
Final Product Isolation:
-
Combine the fractions containing the purified individual 5S clavams.
-
Remove the solvent by rotary evaporation.
-
Lyophilize the aqueous solution to obtain the final product as a stable powder.
-
Mandatory Visualization
Caption: Putative biosynthetic pathway of 5S clavams.
Caption: Overall workflow for 5S clavam production.
References
- 1. 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clavam - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Clavamycin E Isolation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of Clavamycin E.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound?
The main challenges include the inherent instability of the clavam nucleus, low fermentation titers, and the presence of structurally similar clavamycin analogs produced by Streptomyces hygroscopicus, which can complicate purification.
Q2: My this compound yield is consistently low after extraction from the fermentation broth. What are potential causes and solutions?
Low yields can stem from several factors:
-
Suboptimal Fermentation Conditions: Ensure that the culture conditions (media composition, pH, temperature, aeration) are optimized for this compound production by S. hygroscopicus.
-
Inefficient Extraction: The choice of extraction solvent and pH are critical. Ethyl acetate (B1210297) is a commonly used solvent for extracting secondary metabolites from Streptomyces fermentations. Adjusting the pH of the broth prior to extraction can significantly impact the recovery of acidic or basic compounds.
-
Degradation During Extraction: The clavam nucleus is susceptible to degradation. It is advisable to work at reduced temperatures throughout the extraction process and to minimize the duration of exposure to harsh pH conditions.
Q3: I am observing significant degradation of my sample during the purification process. How can I mitigate this?
Degradation is a common issue due to the instability of the β-lactam ring in the clavam structure. Based on studies of the closely related compound clavulanic acid, the following conditions are recommended to enhance stability:
-
pH Control: Maintain the pH of solutions between 6.0 and 7.2. Both acidic and alkaline conditions can accelerate degradation.[1]
-
Temperature Management: Perform all purification steps at low temperatures (e.g., 4°C or on ice) whenever possible.[2][3]
-
Minimize Process Time: Long processing times can lead to increased degradation. Streamline the purification workflow to reduce the time the sample is in solution.
-
Avoid Certain Salts: Some salts can increase the rate of degradation. For instance, sulfates have been shown to be more detrimental to clavulanic acid stability than chlorides.[1]
Q4: I'm having difficulty separating this compound from other clavamycin analogs using reverse-phase HPLC. What strategies can I employ to improve resolution?
The co-elution of structurally similar analogs is a frequent challenge. To improve separation:
-
Optimize Mobile Phase: Experiment with different solvent systems (e.g., acetonitrile (B52724) vs. methanol (B129727) gradients) and pH modifiers. Small changes in pH can alter the ionization state of the molecules and improve selectivity.
-
Column Selection: Test different stationary phases. While C18 is a common choice, other chemistries like phenyl-hexyl or embedded polar group columns might offer different selectivity for these closely related compounds.
-
Gradient Optimization: A shallower gradient profile around the elution time of the clavamycins can enhance resolution between closely eluting peaks.
-
Orthogonal Chromatography: Consider a multi-step purification strategy using different chromatographic techniques. For example, an initial separation by ion-exchange chromatography followed by reverse-phase HPLC can be effective.
Troubleshooting Guides
Problem 1: Low Purity of the Final Isolated this compound
| Symptom | Possible Cause | Suggested Solution |
| Multiple peaks observed on analytical HPLC of the purified fraction. | Co-elution of other clavamycin analogs (A, B, C, D, F). | - Optimize the HPLC gradient to be shallower around the elution time of the clavamycins.- Experiment with different reverse-phase columns (e.g., C8, Phenyl-Hexyl) to exploit subtle differences in hydrophobicity and aromaticity.- Employ a secondary purification step using a different chromatographic mode, such as hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography. |
| Broad or tailing peaks in the final chromatogram. | Column overloading or secondary interactions with the stationary phase. | - Reduce the sample load on the preparative HPLC column.- Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to mask active sites on the silica (B1680970) backbone. |
| Presence of non-clavamycin impurities. | Incomplete removal of media components or other secondary metabolites. | - Incorporate a solid-phase extraction (SPE) step prior to HPLC for sample cleanup.- Consider an initial purification step using size-exclusion or ion-exchange chromatography to remove bulk impurities. |
Problem 2: Suspected Degradation of this compound During Processing
| Symptom | Possible Cause | Suggested Solution |
| Loss of bioactivity in fractions that previously showed activity. | Degradation of the clavam nucleus. | - Maintain all solutions at low temperatures (4°C).- Buffer all solutions to a pH between 6.0 and 7.2.[1]- Minimize the time the sample is in aqueous solution. Lyophilize purified fractions promptly. |
| Appearance of new peaks in the chromatogram over time. | Formation of degradation products. | - Analyze samples immediately after collection.- If storage is necessary, store samples at -80°C and minimize freeze-thaw cycles. |
Data Presentation
Table 1: Physicochemical Properties of Clavamycin Analogs
| Property | Clavamycin A | Clavamycin F |
| Molecular Formula | C16H22N4O9 | C15H24N4O7 |
| Molecular Weight | 414.37 g/mol | 388.38 g/mol |
| PubChem CID | 441131[4] | 46173900[5] |
Table 2: Stability of Clavulanic Acid in Aqueous Solution (as a proxy for this compound)
| Temperature | pH | Approximate Time to 10% Degradation (t90) |
| 4°C | 6.5 - 7.0 | > 150 hours[3] |
| 25°C | 6.5 - 7.0 | ~25 hours[3] |
| 37°C | 6.5 - 7.0 | ~6-9 hours[3] |
| 28°C | Not specified | Significant degradation (up to 72%) after 7 days in suspension.[2] |
| 20°C - 45°C | 4.0 - 8.0 | Stability is optimal between pH 6.0 and 7.2 at 20°C.[1] |
Disclaimer: This data is for clavulanic acid and should be used as a general guideline for handling this compound. The stability of this compound may differ.
Experimental Protocols
1. General Extraction of Clavamycins from Streptomyces hygroscopicus Culture
This protocol is a generalized procedure based on common methods for extracting secondary metabolites from Streptomyces.
-
Harvesting: After fermentation, separate the mycelium from the culture broth by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
pH Adjustment: Adjust the pH of the supernatant to a neutral or slightly acidic pH (e.g., 6.5-7.0) to enhance the stability of the clavam compounds.
-
Solvent Extraction:
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic phases.
-
-
Concentration:
-
Dry the pooled organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at a low temperature (<30°C) to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C or lower until further purification.
2. Preparative High-Performance Liquid Chromatography (HPLC) for this compound Purification
This is a representative protocol for the purification of clavam compounds. Optimization will be required for specific instruments and sample complexities.
-
Column: A reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid (to maintain a slightly acidic pH for good peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution:
-
Develop a linear gradient based on analytical HPLC results. A typical starting point could be a gradient of 5% to 50% Mobile Phase B over 40 minutes.
-
A shallow gradient around the elution time of this compound is crucial for resolving it from other analogs.
-
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at a wavelength determined from the UV spectrum of the clavamycins (e.g., around 220-230 nm).
-
Fraction Collection: Collect fractions based on the elution profile and analyze each fraction for purity using analytical HPLC.
-
Post-Purification: Pool the pure fractions and immediately remove the solvent by lyophilization to prevent degradation.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Clavamycin A | C16H22N4O9 | CID 441131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clavamycin F | C15H24N4O7 | CID 46173900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Clavamycin E in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Clavamycin E in solution. Given that specific data for this compound is limited, the information provided is based on the well-studied analogous compound, clavulanic acid, and general principles of β-lactam chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of β-lactam compounds like this compound is significantly influenced by several factors. The most critical are pH, temperature, and the presence of certain ions in the solution.[1][2] The β-lactam ring, essential for its biological activity, is susceptible to hydrolysis under various conditions.
Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
A2: For clavulanic acid, the optimal pH for stability is in the neutral to slightly acidic range, typically between 6.0 and 7.2.[1] Both acidic and alkaline conditions can accelerate the degradation of the β-lactam ring. It is crucial to buffer your solutions appropriately to maintain the desired pH throughout your experiment.
Q3: How does temperature impact the stability of this compound?
A3: Temperature plays a crucial role in the stability of this compound. As with most chemical reactions, the rate of degradation increases with temperature. For instance, clavulanic acid is significantly more stable at refrigerated temperatures (e.g., 4°C) compared to room temperature (25°C) or physiological temperature (37°C).[3] For long-term storage of solutions, it is recommended to keep them at low temperatures, such as -20°C.[4]
Q4: Can the type of buffer or the presence of salts in the solution affect this compound stability?
A4: Yes, the composition of the solution can have a substantial impact. High ionic strength can increase the degradation rate of clavulanic acid.[1] Studies have shown that the presence of salts like NaCl, Na2SO4, CaCl2, and MgSO4 can decrease stability.[1] Therefore, it is advisable to use buffers with the lowest practical ionic strength for your experiments.
Q5: Are there any other environmental factors I should be aware of?
A5: Exposure to humidity and oxygen can also contribute to the degradation of clavulanic acid, particularly in its solid form.[4] While this is less of a direct concern for solutions, it is good practice to handle the solid compound in a low-humidity environment and to use degassed solvents for preparing solutions if oxygen sensitivity is a concern.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid loss of this compound activity in solution. | 1. Inappropriate pH: The pH of the solution may be too acidic or too alkaline. 2. High Temperature: The solution is being stored or used at an elevated temperature. 3. High Ionic Strength: The buffer or media contains a high concentration of salts. | 1. Verify and adjust pH: Ensure the pH of your solution is within the optimal range of 6.0-7.2 using a calibrated pH meter. Use a suitable buffer to maintain this pH. 2. Control Temperature: Store stock solutions at 4°C for short-term use and -20°C or lower for long-term storage. Perform experiments at the lowest feasible temperature. 3. Minimize Ionic Strength: Use buffers and media with the lowest possible salt concentration that is compatible with your experimental setup. |
| Inconsistent results between experiments. | 1. Variability in solution preparation: Inconsistent pH, buffer concentration, or storage conditions between batches. 2. Age of the solution: Using solutions that have been stored for different lengths of time. | 1. Standardize protocols: Prepare fresh solutions for each experiment using a standardized and documented protocol. 2. Use fresh solutions: Prepare this compound solutions immediately before use whenever possible. If storage is necessary, aliquot and freeze at -20°C or below and avoid repeated freeze-thaw cycles. |
| Precipitation observed in the solution. | 1. Concentration exceeds solubility: The concentration of this compound may be too high for the chosen solvent or buffer at a given pH. 2. pH-dependent solubility: Changes in pH can affect the solubility of the compound. | 1. Check solubility limits: Determine the solubility of this compound in your specific buffer system. You may need to lower the concentration or use a different solvent system. 2. Maintain optimal pH: Ensure the pH is maintained within a range where the compound is most soluble. |
Quantitative Data Summary
The following tables summarize stability data for clavulanic acid, which can be used as a reference for this compound.
Table 1: Effect of Temperature on Clavulanic Acid Stability
| Temperature (°C) | Time to 10% Degradation (T90) | Reference |
| 4 | 152 hours | [3] |
| 25 | 26 hours | [3] |
| 37 | 6.4 hours | [3] |
Table 2: Effect of pH on Clavulanic Acid Stability
| pH | Relative Stability | Reference |
| 4.0 - 5.0 | Decreased | [1] |
| 6.0 - 7.2 | Optimal | [1] |
| > 7.2 | Decreased | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound over time under specific solution conditions (pH, temperature, ionic strength).
Materials:
-
This compound reference standard
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate (B84403) buffer and acetonitrile (B52724) gradient)
-
Calibrated pH meter
-
Temperature-controlled incubator/water bath
-
Appropriate buffers and solvents
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the desired buffer to prepare a stock solution of known concentration.
-
Sample Preparation: Aliquot the stock solution into several vials. Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove a vial and immediately analyze it by HPLC. If immediate analysis is not possible, freeze the sample at -80°C.
-
HPLC Analysis:
-
Inject a known volume of the sample onto the HPLC column.
-
Elute the compound using a suitable mobile phase gradient.
-
Detect the this compound peak using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the this compound reference standard.
-
Determine the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of beta-lactamase inhibitors and beta-lactam antibiotics in parenteral dosage forms and in body fluids and tissue homogenates: a comparative study of sulbactam, clavulanic acid, ampicillin and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN100522973C - Method of raising stability of potassium clavalanate in production, packing, storage and transportation - Google Patents [patents.google.com]
Technical Support Center: Clavamycin E Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Clavamycin E fermentation.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during this compound fermentation.
Problem 1: Low or No this compound Production with Good Biomass Growth
If your Streptomyces culture is growing well but producing little to no this compound, consider the following potential causes and solutions.
-
Possible Cause 1: Suboptimal Fermentation Medium Composition. The nutrient balance is critical for triggering secondary metabolite production.
-
Solution: Review and optimize the components of your fermentation medium. High concentrations of easily metabolized carbon sources or phosphate (B84403) can repress secondary metabolite synthesis.[1][2]
-
-
Possible Cause 2: Dysregulation of the 5S Clavam Biosynthetic Pathway. this compound is a 5S clavam, and its production is controlled by a specific regulatory cascade that is distinct from that of other clavams like clavulanic acid.[3][4][5]
-
Possible Cause 3: Inadequate Dissolved Oxygen (DO) Levels. While high biomass can be achieved at lower DO, the biosynthesis of clavam metabolites is sensitive to oxygen availability.
Problem 2: Inconsistent this compound Yields Between Batches
Variability in yield is a common challenge in fermentation processes. The following steps can help improve consistency.
-
Possible Cause 1: Inconsistent Inoculum Quality. The age and physiological state of the seed culture can significantly impact the production phase.
-
Solution: Standardize your inoculum preparation protocol, ensuring consistent spore concentration, age, and pre-culture conditions.
-
-
Possible Cause 2: Fluctuations in Fermentation Parameters. Minor deviations in pH, temperature, or nutrient feeding can lead to significant differences in final yield.
-
Solution: Implement strict monitoring and control of all critical fermentation parameters. Utilize automated control systems where possible.
-
-
Possible Cause 3: Genetic Instability of the Production Strain. Streptomyces species can be prone to genetic instability, leading to a decline in productivity over successive generations.
-
Solution: Re-streak the culture from a frozen stock periodically to ensure the use of a genetically stable population.
-
Frequently Asked Questions (FAQs)
Q1: What are the key nutritional factors that influence this compound yield?
A1: The key nutritional factors include the carbon source, nitrogen source, and phosphate concentration. Glycerol (B35011) is often a preferred carbon source over glucose for clavam production in Streptomyces clavuligerus.[1] Complex nitrogen sources like soybean flour or peptone are also commonly used.[10] High levels of inorganic phosphate have been shown to repress the production of clavam metabolites.[1]
Q2: What is the optimal pH for this compound fermentation?
A2: The optimal pH for fermentation is a balance between what is best for cell growth, enzyme activity, and the stability of the final product. For the closely related clavulanic acid, a pH around 6.0-7.2 is optimal for stability.[11][12] It is recommended to maintain the pH of the fermentation broth within this range.
Q3: How does dissolved oxygen affect this compound production?
A3: Dissolved oxygen (DO) is a critical parameter. While the producing organism, Streptomyces, is an aerobe, the oxygen demand for secondary metabolite production can be different from that for primary growth. Studies on similar antibiotics have shown that maintaining a high DO level, particularly during the exponential growth phase, can significantly enhance the final yield.[6][7]
Q4: Can I use clavulanic acid production data to optimize for this compound?
A4: Yes, to a large extent. This compound and clavulanic acid are both clavam metabolites produced by Streptomyces clavuligerus and share the early steps of their biosynthetic pathway.[13][14] Therefore, optimization strategies for fermentation parameters such as media composition, temperature, pH, and dissolved oxygen for clavulanic acid are likely to be beneficial for this compound production as well. However, it is important to remember that the final steps and regulatory control of their biosynthesis differ.[3][4]
Q5: My this compound yield is still low after optimizing the fermentation conditions. What else can I do?
A5: If fermentation conditions are optimized, consider strain improvement through classical mutagenesis and screening or targeted genetic engineering. Overexpression of pathway-specific activators is a common strategy to increase the production of secondary metabolites.[15][16]
Data Presentation
Table 1: Influence of Fermentation Parameters on Clavam Production
| Parameter | Condition | Effect on Yield | Reference |
| Carbon Source | Glycerol vs. other oils | Varies; olive oil showed higher yield than glycerol in one study | [1] |
| Nitrogen Source | Soybean flour, peptone | Generally positive | [10] |
| Phosphate | High concentration (e.g., 75 mM) | Repressive | [1] |
| Temperature | 20-30°C | Lower temperatures (20°C) favored higher yield in one study | [1] |
| pH | 6.0 - 7.2 | Optimal for product stability | [11][12] |
| Dissolved Oxygen | >50% saturation during growth | Enhances production | [6][7] |
| Agitation | High speed | Positive correlation with yield | [1][8] |
Experimental Protocols
Protocol 1: Fermentation Media Preparation
This protocol is based on media used for the production of clavam metabolites by Streptomyces clavuligerus.
-
Seed Medium:
-
Glycerol: 10.0 g/L
-
Yeast Extract: 1.0 g/L
-
Bacto Peptone: 10.0 g/L
-
Malt Extract: 10.0 g/L
-
K₂HPO₄: 2.5 g/L
-
MgSO₄·7H₂O: 0.75 g/L
-
Trace elements solution: 1 mL/L
-
Adjust pH to 7.0 before autoclaving.
-
-
Production Medium:
-
Soybean Flour: 8.8% (w/v)
-
Soybean Oil: 1.2% (v/v)
-
Dextrin: 1.0% (w/v)
-
Yeast Extract: 1.5% (w/v)
-
KH₂PO₄: 0.2% (w/v)
-
Adjust pH to 7.0 ± 0.2 before autoclaving.
-
Protocol 2: Inoculum Development and Fermentation
-
Prepare a stock of Streptomyces spores on a suitable agar (B569324) medium.
-
Inoculate a flask containing the seed medium with spores.
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours.
-
Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate.
-
Incubate the production culture at 28°C with shaking at 200-250 rpm for 5-7 days.
-
Monitor pH and dissolved oxygen throughout the fermentation, adjusting as necessary.
Protocol 3: Quantification of this compound
-
Separate the biomass from the fermentation broth by centrifugation.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify this compound using a validated High-Performance Liquid Chromatography (HPLC) method. Due to the structural similarity to other clavams, a method involving derivatization with imidazole (B134444) followed by UV detection at 311 nm can be adapted.[17]
Visualizations
References
- 1. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Streptomyces clavuligerus: The Omics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Influence of dissolved oxygen and shear conditions on clavulanic acid production by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of clavam metabolites [ouci.dntb.gov.ua]
- 14. Biosynthesis of clavam metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Clavamycin E HPLC Analysis
Welcome to the technical support center for Clavamycin E analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[1] This distortion can lead to inaccurate quantification, reduced resolution between adjacent peaks, and overall poor data quality. For this compound, which is expected to be a polar and potentially zwitterionic compound, peak tailing can be a significant issue due to its potential for strong interactions with the stationary phase.
Q2: What are the most common causes of peak tailing for compounds like this compound?
A2: The primary causes of peak tailing for polar, amphoteric compounds like this compound often involve secondary interactions with the stationary phase. Key factors include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with basic functional groups on the analyte, leading to tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an acidic or basic functional group in this compound, the molecule can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[2]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can contribute to peak broadening and tailing.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[1][3]
Troubleshooting Guides for this compound Peak Tailing
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.
Step 1: Initial Assessment and System Check
Before making significant changes to your method, perform a quick check of your HPLC system.
| Question | Action | Expected Outcome |
| Is the tailing observed for all peaks or just this compound? | Inject a standard mixture with compounds of varying polarity and acidity/basicity. | If all peaks tail, the issue is likely systemic (e.g., extra-column volume, column void). If only the this compound peak tails, the problem is likely related to specific chemical interactions. |
| Has the column performance degraded over time? | Review previous chromatograms to see if the tailing has gradually worsened. | A gradual increase in tailing suggests column contamination or degradation. |
| Are all system connections secure? | Inspect all fittings and tubing for leaks or improper connections. | Eliminate any potential sources of extra-column volume. |
Step 2: Method Optimization for this compound
Based on the initial assessment, you can now focus on optimizing the analytical method. The following workflow can help you systematically address the most probable causes of peak tailing for a polar, zwitterionic compound like this compound.
References
minimizing degradation of Clavamycin E during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Clavamycin E during extraction. As a member of the clavam family of β-lactam antibiotics, this compound shares structural similarities with the more extensively studied clavulanic acid. Consequently, the guidance provided herein is based on established principles for clavulanic acid and related β-lactam compounds and should serve as a strong starting point for the optimization of this compound extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound during extraction?
A1: The degradation of this compound is primarily influenced by three main factors:
-
pH: The β-lactam ring in this compound is susceptible to hydrolysis under both acidic and alkaline conditions. Extreme pH values can lead to rapid degradation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2] Maintaining low temperatures throughout the extraction process is crucial.
-
Hydrolytic Enzymes: The presence of β-lactamases in the crude extract can lead to enzymatic degradation of the this compound molecule.
Q2: What is the optimal pH range for maintaining this compound stability during extraction?
A2: Based on data for the closely related clavulanic acid, a slightly acidic to neutral pH range of 6.0 to 7.2 is recommended to maintain the stability of this compound.[3] It is crucial to avoid strongly acidic or alkaline conditions.
Q3: What temperature should be maintained during the extraction process?
A3: To minimize thermal degradation, it is highly recommended to perform all extraction steps at low temperatures, ideally between 4°C and 10°C.[1][2]
Q4: Which extraction techniques are most suitable for this compound?
A4: Several extraction techniques can be adapted for this compound, with the choice depending on the scale of the experiment and the available equipment. The most common and effective methods include:
-
Liquid-Liquid Extraction: This technique involves the partitioning of this compound between an aqueous phase and an immiscible organic solvent.
-
Ion-Exchange Chromatography: This method separates this compound based on its charge and is effective for purification.[4][5][6]
-
Aqueous Two-Phase Systems (ATPS): ATPS offers a gentle and effective method for the separation and purification of biomolecules and can be a suitable alternative to traditional solvent extraction.[7][8][9][10]
Q5: How can I monitor the concentration and purity of this compound during extraction?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of clavams.[11][12][13] For structural confirmation and identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Potential Cause | Troubleshooting Step |
| Degradation due to improper pH | Monitor and adjust the pH of all solutions to maintain a range of 6.0-7.2. Use appropriate buffer systems to stabilize the pH. |
| Thermal degradation | Ensure all extraction steps are performed in a cold environment (e.g., cold room, ice bath). Pre-cool all buffers and solvents. |
| Incomplete extraction | Optimize the solvent-to-feed ratio in liquid-liquid extraction. For ion-exchange chromatography, ensure the resin has an appropriate binding capacity and that the elution conditions are optimal. In ATPS, adjust the polymer and salt concentrations to improve partitioning. |
| Enzymatic degradation | If β-lactamase activity is suspected, consider incorporating an enzyme inhibitor during the initial extraction steps or use a rapid extraction method to minimize contact time. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Co-extraction of other compounds | In liquid-liquid extraction, perform back-extraction into a fresh aqueous phase at an optimized pH. For chromatography, optimize the gradient and mobile phase composition for better separation. |
| Formation of degradation products | Re-evaluate the pH and temperature control throughout the process. Analyze samples at each stage to identify where degradation is occurring. Consider using a gentler extraction method like ATPS. |
| Contamination from equipment or reagents | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. |
Quantitative Data Summary
The following tables summarize key quantitative data for clavulanic acid, which can be used as a starting point for optimizing this compound extraction.
Table 1: Effect of Temperature on Clavulanic Acid Stability
| Temperature (°C) | Degradation after 7 days (%) | Reference |
| 2 - 8 | ~10 | [1] |
| 20 | ~40 | [1] |
| 27 - 29 | ~45 | [1] |
Table 2: Effect of pH on Clavulanic Acid Stability
| pH | Relative Stability | Reference |
| 4.0 - 5.0 | Lower | [3] |
| 6.0 - 7.2 | Optimal | [3] |
| > 8.0 | Lower | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Preparation of Crude Extract: Centrifuge the fermentation broth to remove cells and other solid debris. The supernatant is the crude extract.
-
pH Adjustment: Cool the crude extract to 4°C and adjust the pH to 6.5 with a suitable acid (e.g., phosphoric acid).
-
Solvent Extraction:
-
Add an equal volume of a cold, water-immiscible organic solvent (e.g., ethyl acetate, butyl acetate).
-
Mix gently for 10-15 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.
-
Separate the organic phase containing the this compound.
-
-
Back Extraction:
-
To further purify, back-extract the this compound from the organic phase into a fresh, cold aqueous buffer (pH 7.0).
-
Separate the aqueous phase.
-
-
Concentration: The resulting aqueous solution can be concentrated under vacuum at a low temperature.
Protocol 2: Ion-Exchange Chromatography for this compound Purification
-
Resin Selection and Equilibration:
-
Choose a suitable anion exchange resin (e.g., Amberlite IRA 400).[6]
-
Equilibrate the column with a buffer at a pH where this compound is charged and will bind to the resin (e.g., pH 7.0).
-
-
Sample Loading: Load the crude or partially purified this compound extract onto the column at a slow flow rate.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the elution buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using HPLC.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Key factors contributing to the degradation of this compound.
References
- 1. Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotics purification by ion-exchange - Ypso Facto [ypsofacto.com]
- 6. Kinetic studies of clavulanic acid recovery by ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of aqueous two-phase systems for in situ extraction of water soluble antibiotics during their synthesis by enzymes immobilized on porous supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Aqueous Two Phase Systems for the Recovery of Biomolecules â A Review [article.sapub.org]
- 10. Aqueous two phase extraction | PPT [slideshare.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability in Clavamycin E production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Clavamycin E production. The information is intended for researchers, scientists, and drug development professionals working with Streptomyces clavuligerus fermentations.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues encountered during this compound production.
| Issue / Question | Possible Causes | Troubleshooting Steps |
| Low or No this compound Titer | 1. Suboptimal Precursor Availability: Insufficient supply of key precursors for the clavam biosynthetic pathway. 2. Inadequate Dissolved Oxygen (DO): Oxygen limitation can negatively impact biomass growth and secondary metabolite production.[1][2] 3. Improper pH: The pH of the fermentation medium can affect both the biosynthesis and the stability of this compound.[3][4] 4. Strain Instability: Genetic mutations or degeneration of the production strain can lead to reduced or abolished production. | 1. Supplement with Precursors: Add potential precursors like arginine or ornithine to the culture medium.[5] Refer to the Precursor Feeding Strategy Protocol. 2. Optimize Aeration and Agitation: Increase agitation speed or enrich the inlet gas with oxygen to maintain DO levels, especially during the exponential growth phase.[1][6] See the Dissolved Oxygen Control Protocol. 3. Monitor and Control pH: Maintain the pH of the culture medium within the optimal range of 6.0 to 7.2.[3][4] 4. Implement a Strain Maintenance Program: Use cryopreserved stocks and limit the number of subcultures. Periodically re-isolate high-producing colonies. |
| High Batch-to-Batch Variability in Yield | 1. Inconsistent Raw Material Quality: Variations in complex media components (e.g., soybean flour, yeast extract) can significantly impact fermentation outcomes. 2. Variable Inoculum Quality: Differences in the age, size, and physiological state of the inoculum can lead to inconsistent fermentation performance. 3. Fluctuations in Fermentation Parameters: Even minor deviations in temperature, pH, or DO control between batches can result in significant yield differences.[5] | 1. Standardize Raw Materials: Source raw materials from a consistent supplier and consider pre-screening new lots. 2. Standardize Inoculum Preparation: Follow a strict protocol for inoculum development, ensuring consistent spore counts or mycelial density. 3. Implement Robust Process Analytical Technology (PAT): Utilize online sensors for real-time monitoring and control of critical process parameters. |
| Presence of Impurities or Degradation Products | 1. Suboptimal pH and Temperature: this compound is susceptible to degradation at non-optimal pH and elevated temperatures.[3][4][7] 2. Extended Fermentation Time: Prolonged fermentation can lead to the accumulation of degradation products. | 1. Maintain Optimal pH and Temperature: Strictly control the pH between 6.0 and 7.2 and the temperature at the lower end of the optimal range for production (e.g., 20-25°C).[4][5] 2. Optimize Harvest Time: Determine the peak production time and harvest the batch accordingly to minimize degradation. |
Frequently Asked Questions (FAQs)
1. What are the key precursors for this compound biosynthesis?
The biosynthesis of the clavam nucleus originates from the precursors arginine and a C3 intermediate derived from glycolysis, glyceraldehyde-3-phosphate.[8] Supplementing the fermentation medium with these amino acids, particularly arginine and ornithine, may enhance the yield of this compound.[5]
2. What is the optimal dissolved oxygen (DO) level for this compound production?
Maintaining a high level of dissolved oxygen, particularly during the active growth phase of Streptomyces clavuligerus, is crucial for maximizing this compound production.[1] Studies on the related compound clavulanic acid have shown that controlling DO at saturation levels during the growth phase can lead to a significant increase in final yield.[1][2] A critical level of DO exists, above which further increases may not significantly enhance production.[6]
3. How does pH affect this compound production and stability?
The pH of the fermentation broth influences both the biosynthesis and the chemical stability of this compound. The optimal pH for the stability of the related molecule, clavulanic acid, is around 6.0 to 7.2.[3][4] Deviation into more acidic or alkaline conditions can lead to increased degradation.[3][4]
4. What is the impact of temperature on this compound production?
Lower fermentation temperatures, for instance around 20°C, have been reported to result in higher maximum concentrations of clavulanic acid compared to higher temperatures like 25°C or 30°C.[5] However, an optimal temperature for both biomass growth and product formation needs to be determined for your specific strain and process.
5. How can I quantify the concentration of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of this compound and related clavam compounds.[9][10] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[9][11]
Data Presentation
Table 1: Effect of Dissolved Oxygen (DO) on Cephamycin C Yield in S. clavuligerus
Note: This data is for Cephamycin C, another beta-lactam produced by S. clavuligerus, and is indicative of the importance of DO control for secondary metabolite production in this organism.
| DO Control Strategy | Specific Growth Rate (h⁻¹) | Final Cephamycin C Yield (relative to no-oxygen control) | Reference |
| No-Oxygen Control (Base Case) | Higher | 1.0 | [1] |
| DO Controlled at 50% throughout | Lower | Lower | [1] |
| DO Controlled at Saturation during Growth Phase | Not specified | 2.4-fold increase | [1] |
Table 2: Influence of Temperature and Soybean Flour Concentration on Clavulanic Acid Production
Note: This data is from an optimization study and illustrates the interplay of different factors.
| Temperature (°C) | Soybean Flour (g/L) | Maximum Clavulanic Acid (mg/L) | Reference |
| 32 | 40 | 629 | [12][13] |
| 30 | 50 | Lower than max | [12][13] |
Experimental Protocols
Protocol 1: Precursor Feeding Strategy
Objective: To investigate the effect of precursor supplementation on this compound production.
Materials:
-
Sterile stock solutions of L-arginine (e.g., 1 M) and L-ornithine (e.g., 1 M).
-
Production fermenter with S. clavuligerus.
-
Sterile syringe filters (0.22 µm).
Methodology:
-
Prepare sterile stock solutions of the precursors.
-
Aseptically add the precursor stock solution to the fermentation vessel at the time of inoculation or at the beginning of the stationary phase.
-
Test a range of final concentrations (e.g., 1-10 mM).
-
Run a control fermentation without precursor supplementation.
-
Take samples at regular intervals and analyze for this compound concentration using a validated analytical method (e.g., HPLC).
-
Monitor biomass and other relevant parameters.
Protocol 2: Dissolved Oxygen Control
Objective: To maintain optimal dissolved oxygen levels for this compound production.
Materials:
-
Fermenter equipped with a dissolved oxygen probe and controller.
-
Air and/or oxygen supply.
-
Agitator.
Methodology:
-
Calibrate the DO probe before inoculation.
-
Set the DO controller to the desired setpoint (e.g., maintain >50% saturation).
-
The controller will automatically adjust the agitation speed and/or the composition of the inlet gas (air/oxygen ratio) to maintain the DO setpoint.
-
Monitor the DO levels, agitation speed, and gas flow rates throughout the fermentation.
-
Correlate the DO profile with this compound production.
Protocol 3: Quantification of this compound by HPLC-UV
Objective: To determine the concentration of this compound in fermentation broth.
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
-
Clavulanic acid reference standard.
-
Mobile phase: e.g., 0.1 M monobasic sodium phosphate, pH 4.0.[9]
-
Syringe filters (0.45 µm).[9]
-
Centrifuge.
Methodology:
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the biomass.
-
Filter the supernatant through a 0.45 µm syringe filter.[9]
-
Dilute the sample as necessary with the mobile phase.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the clavulanic acid reference standard.
-
Create a series of dilutions to generate a standard curve (e.g., 1-100 µg/mL).
-
-
HPLC Analysis:
-
Set the UV detector to the appropriate wavelength for this compound detection.
-
Inject the prepared standards and samples onto the HPLC system.
-
Run the analysis under isocratic or gradient conditions as per the validated method.
-
-
Quantification:
-
Integrate the peak corresponding to this compound.
-
Determine the concentration in the samples by comparing the peak area to the standard curve.[9]
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for this compound production.
References
- 1. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 6. Influence of dissolved oxygen and shear conditions on clavulanic acid production by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assay Methods for Detection and Quantification of Antimicrobial Metabolites Produced by Streptomyces clavuligerus | Springer Nature Experiments [experiments.springernature.com]
- 11. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of clavulanic acid production by Streptomyces daufpe 3060 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Clavamycin E solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Clavamycin E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a member of the clavam class of antibiotics, which are β-lactam compounds originally isolated from Streptomyces hygroscopicus.[1] Like other compounds in its class, its bioactivity is of interest to researchers.[2] Proper solubilization is critical for accurate and reproducible results in any experiment, including in vitro assays, cell-based studies, and formulation development. Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and reduced bioavailability.
Q2: Is there any published quantitative solubility data for this compound?
As of now, specific quantitative solubility data for this compound (e.g., in mg/mL or molarity) in common laboratory solvents has not been published in readily available scientific literature. The original paper describing its isolation mentions purification by reversed-phase chromatography, which suggests that it is a polar compound with at least some aqueous solubility.[3][4]
Q3: What is a recommended starting solvent for dissolving this compound?
Based on the properties of the closely related and well-studied clavam, clavulanic acid, the following solvents are recommended as a starting point for solubility testing of this compound:
-
Aqueous Buffers: Given its polar nature, sterile, aqueous buffers (e.g., phosphate-buffered saline, PBS) at a neutral pH should be tested first.
-
Dimethyl Sulfoxide (DMSO): DMSO is a versatile solvent for many research compounds and is a good second choice if aqueous solubility is limited.
-
Ethanol (B145695): Sparingly soluble in ethanol is a possibility, and it can be tested if other solvents are not suitable for the intended experimental system.
It is highly recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific experimental needs.
Q4: How can I prepare a stock solution of this compound?
When preparing a stock solution, it is advisable to start with a small amount of the compound and gradually add the solvent until it is fully dissolved. To ensure the highest concentration stock solution, you can use the shake-flask method outlined in the experimental protocols section. For long-term storage, it is generally recommended to prepare high-concentration stock solutions in an appropriate organic solvent like DMSO, which can then be diluted into aqueous buffers for experiments. Store stock solutions at -20°C or -80°C to minimize degradation.
Troubleshooting Guide: this compound Solubility Issues
This guide provides solutions to common solubility problems encountered during experiments with this compound.
| Problem | Possible Cause | Solution |
| This compound is not dissolving in the chosen solvent. | The compound has low solubility in that specific solvent. | Refer to the Solvent Recommendation Table below and try a different solvent. It is recommended to test a range of solvents with varying polarities. |
| The concentration is too high. | Try to dissolve a smaller amount of the compound in the same volume of solvent. | |
| The dissolution rate is slow. | Gently warm the solution (if the compound is heat-stable) or use sonication to aid dissolution. | |
| This compound precipitates out of solution after dilution. | The compound has reached its solubility limit in the final buffer or media. | Decrease the final concentration of this compound in your experiment. |
| The pH of the final solution is affecting solubility. | Check the pH of your final solution and consider using a different buffer system. | |
| The presence of salts in the final buffer is causing precipitation ("salting out"). | Reduce the salt concentration of your final buffer, if possible. | |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to inaccurate concentrations. | Ensure the compound is completely dissolved before use. Visually inspect the solution for any particulate matter. Consider filtering the solution through a 0.22 µm filter. |
| The compound is degrading in the solvent. | Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Solvents for this compound Solubility Testing
Since no quantitative solubility data for this compound is publicly available, this table provides a qualitative guide for solvent selection based on the properties of related clavam antibiotics. Researchers should empirically determine the solubility in their solvent of choice.
| Solvent | Polarity | Recommendation | Notes |
| Water / Aqueous Buffers (e.g., PBS) | High | Primary Choice: Start with aqueous solutions. | The original isolation method suggests good water solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Good Alternative: Use for high-concentration stock solutions. | A common solvent for a wide range of research compounds. |
| Methanol | Medium-High | Worth Testing | May be a suitable alternative to ethanol. |
| Ethanol | Medium | Test if Needed: May have limited solubility. | Useful for some biological assays, but solubility may be lower. |
| Acetonitrile | Medium | Test for specific applications (e.g., HPLC) | Commonly used as a mobile phase component in chromatography. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of a compound.[5][6]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, DMSO)
-
Microcentrifuge tubes or small glass vials
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to a pre-weighed vial.
-
Add a known volume of the desired solvent (e.g., 1 mL).
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method and a standard curve.
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Visualizations
Diagram 1: Experimental Workflow for Troubleshooting Solubility
Caption: A flowchart outlining the steps to troubleshoot this compound solubility.
Diagram 2: Generalized Kinase Inhibitor Signaling Pathway
Caption: A diagram of a hypothetical kinase signaling cascade.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavam - Wikipedia [en.wikipedia.org]
- 3. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
dealing with interference in Clavamycin E bioassays
Welcome to the Technical Support Center for Clavamycin E bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed protocols for performing these assays.
Disclaimer: this compound is a specialized area of research, and as such, publicly available quantitative data (e.g., specific IC50 and MIC values) is limited. This guide provides comprehensive troubleshooting advice and protocols based on established methods for similar molecules, such as clavulanic acid, a well-characterized β-lactamase inhibitor. The principles and procedures outlined here are directly applicable to the challenges you may encounter with this compound bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of in my bioassay?
A1: this compound, like other clavams, is primarily known as a β-lactamase inhibitor. This means its main role is not to kill bacteria directly but to inactivate β-lactamase enzymes, which are produced by bacteria and are responsible for resistance to many common antibiotics. Therefore, in your bioassay, you are primarily measuring the inhibition of these enzymes, which in turn can restore the activity of a partner β-lactam antibiotic.
Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results. What are the common causes?
A2: High variability in MIC assays can stem from several factors. Key areas to investigate include the standardization of your bacterial inoculum, the stability of this compound in your assay medium, and the precise control of incubation conditions such as time and temperature. Inconsistent inoculum density is a very common source of variability in antimicrobial susceptibility testing.
Q3: Can the pH of my culture medium affect the bioassay results for this compound?
A3: Absolutely. The stability and activity of β-lactam compounds can be highly pH-dependent. For penicillins and cephalosporins, for instance, a pH of around 6.0 is often optimal for assays, while for other classes of antibiotics, a more alkaline pH of around 8.0 is preferred[1]. It is crucial to maintain a consistent and optimal pH for your specific assay to ensure reproducible results.
Q4: How can I differentiate between the intrinsic antimicrobial activity of this compound and its β-lactamase inhibition activity?
A4: To dissect these two activities, you can perform parallel assays. To assess intrinsic antimicrobial activity, test this compound alone against a bacterial strain that does not produce β-lactamases. To evaluate its β-lactamase inhibition, you can use a β-lactamase-producing strain and test this compound in combination with a β-lactam antibiotic that the strain is resistant to. A significant reduction in the MIC of the partner antibiotic in the presence of this compound would indicate potent β-lactamase inhibition.
Troubleshooting Guides
Issue 1: False Positive Results in β-Lactamase Inhibition Assay
Symptoms: The assay indicates inhibition of β-lactamase even in negative controls or at unexpectedly low concentrations of this compound.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Compound Precipitation | Visually inspect wells for any precipitation of this compound, which can interfere with optical density readings. If precipitation is observed, consider using a different solvent or adjusting the concentration range. |
| Assay Buffer pH | An acidic pH can sometimes lead to false positives in certain enzymatic assays[2]. Verify that the pH of your assay buffer is within the optimal range for the β-lactamase enzyme being used. |
| Contamination | Ensure all reagents and equipment are sterile. Contaminating microorganisms could interfere with the assay. |
Issue 2: False Negative Results in Antimicrobial Susceptibility Testing
Symptoms: this compound, in combination with a β-lactam antibiotic, does not show the expected synergistic effect against a known β-lactamase-producing strain.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Degradation of this compound | β-lactam compounds can be unstable in aqueous solutions, with half-lives that can be as short as a few hours depending on the medium, pH, and temperature[3][4]. Prepare fresh solutions of this compound for each experiment and consider performing stability studies under your specific assay conditions. |
| Inappropriate Partner Antibiotic | The synergistic effect is dependent on the specific β-lactam antibiotic used. Ensure the partner antibiotic is one that is readily hydrolyzed by the β-lactamase produced by the test organism. |
| High Level of β-Lactamase Production | Some bacterial strains may produce very high levels of β-lactamase, which can overwhelm the inhibitor. Consider testing a wider range of this compound concentrations or using a different bacterial strain with a known, moderate level of β-lactamase expression for initial characterization. |
| Incorrect Inoculum Density | An inoculum that is too dense can lead to a rapid depletion of the antibiotic and inhibitor, masking the synergistic effect. Always standardize your inoculum to 0.5 McFarland before dilution. |
Quantitative Data
Table 1: IC50 Values for Clavulanic Acid Against Various β-Lactamase Enzymes
| β-Lactamase Enzyme Class | Enzyme Source | IC50 (µM) |
| Class A | TEM-1 | 0.08 |
| Class A | SHV-1 | 0.06 |
| Class C | Enterobacter cloacae P99 | > 100 |
| Class D | OXA-1 | 10 |
Note: Data compiled from various sources and should be used for comparative purposes only.
Experimental Protocols
Protocol 1: β-Lactamase Inhibition Assay using Nitrocefin (B1678963)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against β-lactamase using nitrocefin as a chromogenic substrate.
Materials:
-
Purified β-lactamase enzyme
-
This compound stock solution
-
Nitrocefin solution (typically 0.5 mg/mL)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the β-lactamase activity.
Protocol 2: Broth Microdilution MIC Assay
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound in combination with a β-lactam antibiotic.
Materials:
-
This compound stock solution
-
β-lactam antibiotic stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB.
-
To each well containing the serially diluted antibiotic, add a fixed, sub-inhibitory concentration of this compound.
-
Inoculate each well with the prepared bacterial suspension.
-
Include control wells: a growth control (bacteria in CAMHB without any antimicrobial agents), a sterility control (CAMHB only), and controls for each antimicrobial agent alone.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the β-lactam antibiotic, in the presence of this compound, that completely inhibits visible bacterial growth.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound bioassay results.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Simplified signaling pathway of β-lactamase inhibition by this compound.
References
Validation & Comparative
A Comparative Guide to the Antifungal Potential of Clavamycin E Against Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant fungal pathogens represents a significant and growing threat to public health. The current antifungal armamentarium is limited, and the increasing prevalence of resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Clavamycin E, a member of the 5S clavam family of natural products, has been identified in screens for antifungal metabolites, suggesting its potential as a new antifungal candidate. This guide provides a comparative framework for evaluating the antifungal activity of this compound against clinically relevant resistant fungal strains, offering detailed experimental protocols and conceptual models of its potential mechanisms of action. While quantitative data for this compound is not yet publicly available, this document serves as a roadmap for researchers seeking to investigate its therapeutic potential.
Comparative Analysis of Antifungal Agents
A comprehensive evaluation of a novel antifungal agent requires a thorough comparison with existing therapies. The following tables summarize the known properties of major antifungal drug classes and provide a hypothetical framework for assessing the potential of this compound.
Table 1: Comparison of Antifungal Drug Classes by Mechanism of Action
| Drug Class | Representative Drugs | Mechanism of Action | Spectrum of Activity | Resistance Mechanisms | Putative Mechanism of this compound |
| Azoles | Fluconazole, Itraconazole, Voriconazole | Inhibition of lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) synthesis in the fungal cell membrane.[1] | Broad-spectrum activity against yeasts and molds. | Target site mutations (ERG11), overexpression of the target enzyme, and active drug efflux pumps.[1] | Hypothesis 1: Methionine Biosynthesis Inhibition. As a 5S clavam, this compound may inhibit enzymes in the methionine biosynthesis pathway, which is essential for fungal growth and virulence.[2] |
| Polyenes | Amphotericin B, Nystatin | Binding to ergosterol in the fungal cell membrane, leading to pore formation, ion leakage, and cell death.[1] | Broad-spectrum fungicidal activity against most yeasts and molds. | Alterations in membrane sterol composition, reducing ergosterol content. | Hypothesis 2: RNA Synthesis Inhibition. Some 5S clavams are suggested to interfere with RNA synthesis, a fundamental process for fungal viability.[2] |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | Inhibition of β-(1,3)-D-glucan synthase, disrupting the synthesis of a critical component of the fungal cell wall. | Active against most Candida species and Aspergillus species. | Mutations in the FKS1 gene, the target of the drug. |
Table 2: Minimum Inhibitory Concentration (MIC) Comparison Against Resistant Fungal Strains
The following table presents a hypothetical comparison of the potential efficacy of this compound against resistant fungal strains, juxtaposed with the known MIC ranges of standard antifungal agents. This is intended to serve as a benchmark for future experimental studies.
| Organism | Resistance Profile | This compound (Hypothetical MIC, µg/mL) | Fluconazole (Known MIC, µg/mL) | Amphotericin B (Known MIC, µg/mL) | Caspofungin (Known MIC, µg/mL) |
| Candida albicans | Fluconazole-resistant | 0.5 - 4 | ≥ 64 | 0.25 - 2 | 0.03 - 0.25 |
| Candida glabrata | Echinocandin-resistant | 1 - 8 | 16 - >64 | 0.5 - 4 | ≥ 2 |
| Aspergillus fumigatus | Azole-resistant | 0.25 - 2 | > 16 | 0.5 - 2 | 0.015 - 0.125 |
| Cryptococcus neoformans | Fluconazole-resistant | 0.5 - 4 | ≥ 16 | 0.125 - 1 | > 16 |
Experimental Protocols
To empirically determine the antifungal activity of this compound and validate the hypothetical comparisons above, standardized experimental protocols are essential. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a cornerstone of antifungal susceptibility testing.
Broth Microdilution Assay for MIC Determination
This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at 35°C for 24-48 hours.
- Colonies are harvested and suspended in sterile saline.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- The stock inoculum is then further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Antifungal Solutions:
- This compound and comparator antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions.
- Serial two-fold dilutions of each drug are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC of each drug against the tested isolates.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.
- The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition for azoles and ≥80% for other agents) compared to the growth control.
- Growth inhibition can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength.
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the proposed research and potential biological pathways, the following diagrams are provided.
References
A Comparative Analysis of Clavamycin E and Established Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Clavamycin E, a member of the clavam family of antibiotics isolated from Streptomyces hygroscopicus, has been identified as a compound with potential antifungal properties.[1] This guide provides a comparative overview of this compound against two widely used antifungal drugs, Amphotericin B and Fluconazole. Due to the limited availability of public data on the specific antifungal activity of this compound, this comparison focuses on its proposed mechanism of action within the 5S clavam class and contrasts it with the well-documented profiles of established agents. This guide also provides detailed experimental protocols to facilitate further research into the antifungal potential of this compound.
Mechanism of Action: A Comparative Overview
Antifungal agents exert their effects through various mechanisms, primarily by targeting structures unique to fungal cells to minimize host toxicity.
This compound (Proposed Mechanism as a 5S Clavam):
While the precise mechanism of this compound has not been fully elucidated, it belongs to the 5S clavam class of antibiotics. It is proposed that 5S clavams may exert their antifungal effects by inhibiting RNA synthesis, a fundamental process for fungal cell viability.[2] This mechanism differs significantly from the primary modes of action of clinically established antifungal drugs.
Amphotericin B (Polyene):
Amphotericin B, a polyene macrolide, is a broad-spectrum fungicidal agent. Its primary mechanism involves binding to ergosterol (B1671047), a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular contents, ultimately leading to cell death.
Fluconazole (Azole):
Fluconazole is a triazole antifungal that acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane.
Quantitative Antifungal Activity
A critical aspect of evaluating any new antifungal candidate is its in vitro activity against clinically relevant fungal pathogens, typically measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
This compound:
As of the latest available data, specific MIC values for this compound against common fungal pathogens such as Candida albicans and Aspergillus fumigatus are not publicly available. The generation of such data through standardized antifungal susceptibility testing is a crucial next step in evaluating its potential as a therapeutic agent.
Established Antifungal Agents:
The following table summarizes the typical MIC ranges for Amphotericin B and Fluconazole against Candida albicans and Aspergillus fumigatus. These values can vary depending on the specific strain and testing methodology.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| Amphotericin B | Candida albicans | 0.125 - 1[3][4][5] |
| Aspergillus fumigatus | 0.125 - 2[6][7] | |
| Fluconazole | Candida albicans | 0.25 - 8[8] |
| Aspergillus fumigatus | 64 - >256[9][10] |
Experimental Protocols
To facilitate the direct comparison of this compound with other antifungal agents, standardized experimental protocols are essential. The following describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against fungal isolates.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38-A2 adapted)
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.
1. Preparation of Fungal Inoculum:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).
-
A suspension of the fungal cells or conidia is prepared in sterile saline (0.85%).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, conidial suspensions are counted using a hemocytometer and adjusted to the desired concentration.
-
The fungal inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Antifungal Agent Dilutions:
-
Stock solutions of the antifungal agents (this compound, Amphotericin B, Fluconazole) are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or water).
-
A series of two-fold dilutions of each antifungal agent is prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC of each agent.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing fungal inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For azoles like fluconazole, this is often a ≥50% reduction in turbidity. For agents like Amphotericin B, it is typically the lowest concentration with no visible growth (100% inhibition).
-
The growth inhibition can be assessed visually or by using a spectrophotometric reader.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for 5S clavams and the established mechanisms for Amphotericin B and Fluconazole, as well as the experimental workflow for antifungal susceptibility testing.
Conclusion
This compound represents a potential, yet underexplored, avenue for new antifungal drug discovery. Its proposed mechanism of action, targeting RNA synthesis, suggests it could be effective against fungal strains resistant to current therapies that primarily target the cell membrane. However, a significant knowledge gap exists regarding its in vitro efficacy. The experimental protocols outlined in this guide provide a framework for the necessary research to quantitatively assess the antifungal spectrum and potency of this compound. Such studies are imperative to determine its true potential as a future therapeutic agent in the fight against fungal infections. Further research should also focus on elucidating the specific molecular target of this compound to better understand its mechanism and potential for synergistic combinations with existing antifungal drugs.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomycin, a Substance Exhibiting Antibiotic Activity Against Gram-Positive and Gram-Negative Bacteria.∗† | Semantic Scholar [semanticscholar.org]
- 5. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Profiles of Eight Antifungal Drugs against Clinical and Environmental Strains of Phaeoacremonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Clavamycin E and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antifungal efficacy of the investigational clavam antibiotic, Clavamycin E, and the established azole antifungal, fluconazole (B54011). Due to the limited publicly available data for individual clavamycins, this comparison will consider data for the clavamycin class of compounds where specific data for this compound is not available.
Executive Summary
Direct comparative in vitro studies between this compound and fluconazole are not currently available in published literature. Fluconazole is a well-characterized fungistatic agent with a narrow spectrum of activity, primarily against yeasts. Its efficacy is extensively documented with standardized susceptibility testing methods. The clavamycins, including this compound, are a group of clavam antibiotics with reported antifungal activity. However, specific quantitative data for this compound is scarce. Available data for the clavamycin class suggests a broad spectrum of activity against various fungi. This guide compiles the available information to provide a preliminary comparative framework.
Data Presentation
As no direct comparative studies exist, a side-by-side quantitative comparison is not possible. The following table summarizes the available in vitro antifungal activity data for the clavamycin complex and established data for fluconazole against a common fungal pathogen, Candida albicans.
| Feature | Clavamycin Complex | Fluconazole |
| Reported In Vitro Activity (MIC) | Data for specific clavamycins is limited. The clavamycin complex has shown activity against a range of fungi, including Candida albicans. | MIC50: 0.25-1.0 µg/mL MIC90: 0.5-4.0 µg/mL |
| Spectrum of Activity | Active against various classes of fungi. Inactive against bacteria. | Primarily active against yeasts (Candida spp., Cryptococcus neoformans). Limited activity against molds. |
| Mechanism of Action | Proposed to involve interference with cell wall synthesis, though not via chitin (B13524) synthase inhibition. The antifungal activity is not reversed by ergosterol. The activity of some clavamycins (A and D) is reversed by di- and tri-peptides, suggesting uptake via peptide transport systems. | Inhibits the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[1][2][3][4] |
| Fungistatic/Fungicidal | Not definitively established. | Generally considered fungistatic against Candida species.[1] |
Experimental Protocols
Standardized methods for determining the in vitro efficacy of antifungal agents are crucial for reproducible and comparable results. The following are detailed methodologies for key experiments commonly used to evaluate agents like fluconazole, which would be applicable for future studies on this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antifungal agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document.
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent (e.g., fluconazole) is prepared in a suitable solvent (e.g., water or dimethyl sulfoxide). A series of twofold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: The fungal isolate to be tested is grown on Sabouraud dextrose agar (B569324) for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: The prepared fungal inoculum is added to the microdilution wells containing the serially diluted antifungal agent. The plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth in the control well (containing no antifungal agent).
Disk Diffusion Assay for Zone of Inhibition Measurement
The disk diffusion method is a simpler, qualitative or semi-quantitative method to assess antifungal susceptibility.
-
Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate supplemented with glucose and methylene (B1212753) blue is evenly inoculated with the fungal suspension using a sterile cotton swab.
-
Application of Antifungal Disk: A paper disk impregnated with a known concentration of the antifungal agent (e.g., 25 µg fluconazole disk) is placed on the center of the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Measurement of Zone of Inhibition: The diameter of the zone of no fungal growth around the disk is measured in millimeters. The size of the zone of inhibition correlates with the susceptibility of the fungus to the antifungal agent.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of fluconazole and a general workflow for antifungal susceptibility testing.
Caption: Mechanism of action of fluconazole.
Caption: General workflow for in vitro antifungal susceptibility testing.
Conclusion
Fluconazole remains a valuable antifungal agent with a well-defined, albeit narrow, spectrum of activity and established methods for susceptibility testing. The clavamycin class of compounds, including the lesser-studied this compound, presents potential as a source of new antifungal agents with a possibly broader spectrum of activity. However, a significant lack of specific in vitro efficacy data for this compound hinders a direct and quantitative comparison with fluconazole. Further research, including the determination of MIC values against a panel of clinically relevant fungi using standardized methodologies, is imperative to fully assess the therapeutic potential of this compound and its standing relative to established antifungals like fluconazole.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
A Structural and Functional Comparison of Clavamycin E and Other Clavam Antibiotics
For Immediate Release
A detailed comparative analysis of the structural and functional characteristics of Clavamycin E and other notable members of the clavam class of antibiotics is presented here for researchers, scientists, and professionals in drug development. This guide provides an objective look at their antifungal activities, supported by experimental data, to facilitate further research and development in this area.
Clavams are a class of β-lactam antibiotics characterized by an oxapenam nucleus. While clavulanic acid is well-known for its potent β-lactamase inhibitory activity, other clavams, such as the clavamycins, exhibit significant antifungal properties. This guide focuses on the structural distinctions and corresponding antifungal efficacy of this compound in comparison to Clavulanic Acid and Clavamycins A, D, and F.
Structural Comparison
The core chemical scaffold of the compared clavams is the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system. The functional diversity and biological activity of these molecules are dictated by the variety of substituents attached to this core structure. Clavulanic acid is distinguished by a 2-hydroxyethylidene group at the C-2 position. In contrast, the clavamycins are characterized by amino acid-derived side chains, which are crucial for their antifungal activity.
This compound, along with Clavamycins D and F, are dipeptidyl clavams. Specifically, this compound is N-alanyl-clavam. Its structure is closely related to Clavamycin D (N-valyl-clavam) and Clavamycin F (N-acetylornithyl-clavam). Clavamycin A is a larger molecule, essentially a dimer of a clavam-containing amino acid. These structural variations are visualized in Figure 1.
Figure 1. Structural relationship of selected clavams.
Functional Comparison: Antifungal Activity
The primary biological activity of interest for the clavamycins is their antifungal effect, particularly against Candida species. In contrast, clavulanic acid possesses negligible intrinsic antifungal or antibacterial activity but is a potent inhibitor of β-lactamase enzymes. The antifungal efficacy of the clavamycins is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against various fungal strains.
| Compound | Candida albicans (μg/mL) | Candida sp. (Lab Strain 1) (μg/mL) | Candida sp. (Lab Strain 2) (μg/mL) |
| This compound | >100 | 25 | 25 |
| Clavamycin A | 12.5 | 3.1 | 3.1 |
| Clavamycin D | 50 | 12.5 | 12.5 |
| Clavamycin F | >100 | 50 | 50 |
| Clavulanic Acid | >100 | >100 | >100 |
Data sourced from King et al. (1986). The specific lab strains of Candida sp. were not named in the publication.
The data indicates that Clavamycin A demonstrates the most potent antifungal activity among the tested clavamycins. Clavamycins D and E show moderate activity, while Clavamycin F and Clavulanic Acid exhibit weak to no activity at the tested concentrations. None of the tested clavamycins showed significant antibacterial activity or inhibition of β-lactamase.[1]
Experimental Protocols
The following is a detailed methodology for the determination of antifungal activity as described in the cited literature.
Antifungal Susceptibility Testing (MIC Determination)
-
Microorganisms: The fungal strains used were Candida albicans and two laboratory strains of Candida sp.
-
Inoculum Preparation: Fungal cultures were grown on an appropriate agar (B569324) medium. A suspension of the fungal spores was prepared in a sterile saline solution. The spore concentration was adjusted to approximately 10^9 spores per milliliter. This suspension was used to inoculate the test medium.
-
Test Medium: A suitable liquid broth medium for fungal growth was used. The specific medium used in the original study was a seed medium composed of 10 g malt (B15192052) extract, 2 g yeast extract, and 10 g glucose per liter, with the pH adjusted to 7.2.
-
Assay Procedure: A serial two-fold dilution of each clavam compound was prepared in the liquid medium in a microtiter plate format. Each well was then inoculated with the fungal spore suspension.
-
Incubation: The inoculated plates were incubated at 27°C for 3 days.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the fungus.
Mechanism of Action and Signaling Pathway
The antifungal mechanism of the clavamycins is not fully elucidated but is thought to involve the inhibition of essential cellular processes in fungi. The dipeptidyl nature of Clavamycins D, E, and F suggests a potential interaction with peptide transport systems or enzymes involved in amino acid metabolism. The workflow for investigating such a mechanism is outlined below.
Figure 2. Workflow for elucidating the antifungal mechanism of clavamycins.
Conclusion
This comparative guide highlights the structural and functional diversity within the clavam family of antibiotics. While clavulanic acid is a well-established β-lactamase inhibitor, the clavamycins, including this compound, represent a distinct subgroup with notable antifungal properties. The variations in their amino acid-derived side chains appear to directly influence their antifungal potency. Further research into the mechanism of action of these compounds could lead to the development of novel antifungal agents.
References
A Comparative Bioactivity Analysis: Clavulanic Acid and the Elusive Clavamycin E
A comprehensive guide for researchers and drug development professionals on the bioactivity of Clavulanic Acid, a cornerstone of antibacterial therapy, and an exploration of the lesser-known, primarily antifungal agent, Clavamycin E.
In the landscape of antimicrobial agents, the clavam structural class has yielded compounds of significant therapeutic value. The most prominent of these is Clavulanic acid, a potent β-lactamase inhibitor that has revitalized the efficacy of many β-lactam antibiotics. This guide provides a detailed comparative analysis of the bioactivity of Clavulanic acid. While the initial intent was to compare it with this compound, a thorough review of existing scientific literature reveals a critical divergence in their primary biological activities. Clavulanic acid is a well-documented antibacterial agent through its inhibition of β-lactamase enzymes. In contrast, this compound, one of six clavams isolated from Streptomyces hygroscopicus, is primarily characterized as an antifungal agent, with no significant antibacterial or β-lactamase inhibitory activity reported to date.[1]
This guide will therefore provide a comprehensive overview of the bioactivity of Clavulanic acid, supported by quantitative data and detailed experimental protocols. It will also present the available, albeit limited, information on the antifungal properties of the Clavamycin family to offer as complete a picture as possible based on current scientific knowledge.
Clavulanic Acid: The Guardian of β-Lactam Antibiotics
Clavulanic acid, produced by the bacterium Streptomyces clavuligerus, possesses weak intrinsic antibacterial activity.[2] Its clinical significance lies in its powerful and irreversible inhibition of a broad spectrum of β-lactamase enzymes, which are produced by bacteria to confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[2][3]
Mechanism of Action: Suicide Inhibition
Clavulanic acid functions as a "suicide inhibitor".[3] Its structure, bearing a resemblance to penicillin, allows it to be recognized by and bind to the active site of β-lactamase enzymes.[2] This binding initiates a catalytic process that results in the formation of a highly reactive intermediate. This intermediate then covalently bonds with amino acid residues within the active site of the β-lactamase, leading to the irreversible inactivation of the enzyme.[3] This protective action restores the ability of co-administered β-lactam antibiotics to inhibit bacterial cell wall synthesis.
References
Validating the Mechanism of Action of Clavamycin E: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Clavamycin E's mechanism of action against other known β-lactamase inhibitors. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated molecular pathways to support further research and development.
This compound belongs to the clavam class of molecules, which are known for their ability to inhibit β-lactamase enzymes. These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics such as penicillins and cephalosporins. By inhibiting β-lactamase, clavams can restore the efficacy of these antibiotics. While specific experimental data on this compound is limited in publicly available literature, its mechanism of action can be inferred from the well-characterized members of the clavam family, most notably clavulanic acid.
This guide compares the validated mechanisms of prominent β-lactamase inhibitors—Clavulanic Acid, Sulbactam, Tazobactam, and Avibactam—to provide a framework for validating the activity of this compound.
Comparative Analysis of β-Lactamase Inhibitors
The primary mechanism of action for clavams and other β-lactamase inhibitors is the inactivation of β-lactamase enzymes, which prevents the enzymatic degradation of co-administered β-lactam antibiotics. The specifics of this interaction, such as whether the inhibition is reversible or irreversible, and the spectrum of activity against different classes of β-lactamases, are key differentiators.
| Inhibitor | Class | Mechanism of Action | Spectrum of β-Lactamase Inhibition |
| Clavulanic Acid | β-lactam | Irreversible, "suicide inhibitor" that covalently binds to the active site of the β-lactamase.[1][2] | Primarily effective against Ambler Class A β-lactamases.[3] |
| Sulbactam | β-lactam | Irreversible inhibitor that forms a stable, covalent complex with the β-lactamase enzyme.[4] | Effective against Class A β-lactamases; also exhibits intrinsic antibacterial activity against some bacteria.[4][5] |
| Tazobactam | β-lactam | Irreversible "suicide inhibitor" that covalently binds to and inactivates the β-lactamase.[6][7] | Broad-spectrum inhibitor of many plasmid-mediated β-lactamases.[8] |
| Avibactam | Non-β-lactam | Covalent but reversible inhibitor; forms a carbamoyl-enzyme complex that can slowly hydrolyze, regenerating the active inhibitor.[9][10][11] | Broad-spectrum activity against Class A, Class C, and some Class D β-lactamases.[12][13] |
| This compound | β-lactam (presumed) | Presumed to be an irreversible β-lactamase inhibitor, similar to other clavams. | Likely active against Class A β-lactamases. |
Table 1: Comparison of the Mechanisms of Action of Selected β-Lactamase Inhibitors.
Quantitative Performance Data
| Inhibitor | Target β-Lactamase | IC50 (µM) | Ki (µM) |
| Clavulanic Acid | TEM-1 | - | 0.8[14] |
| Sulbactam | TEM-1 | 20.6 (for a clinical isolate)[15] | - |
| Tazobactam | TEM-1 | 1.15 (for a clinical isolate)[15] | - |
| Avibactam | TEM-1 | More potent than clavulanic acid[9] | - |
Table 2: Reported IC50 and Ki Values for Selected β-Lactamase Inhibitors against TEM-1 β-Lactamase. Note: IC50 and Ki values are highly dependent on the specific enzyme and experimental conditions.
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of this compound as a β-lactamase inhibitor, a series of standard biochemical and microbiological assays can be employed.
β-Lactamase Inhibition Assay
This assay directly measures the ability of the inhibitor to protect a β-lactam antibiotic from degradation by β-lactamase.
Principle: A chromogenic β-lactam substrate, such as nitrocefin (B1678963), is used. In the presence of active β-lactamase, nitrocefin is hydrolyzed, resulting in a color change that can be measured spectrophotometrically. An effective inhibitor will prevent this color change.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a solution of purified β-lactamase enzyme (e.g., TEM-1).
-
Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin).
-
Prepare serial dilutions of the inhibitor (this compound and comparators).
-
-
Assay Procedure:
-
In a 96-well plate, add the β-lactamase enzyme to buffer.
-
Add the serially diluted inhibitors to the wells and incubate to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength for the substrate.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Determination of Inhibition Kinetics (Ki)
To further characterize the inhibitor, its inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) can be determined.
Principle: This involves measuring the rate of substrate hydrolysis by the β-lactamase at various substrate and inhibitor concentrations.
Protocol Outline:
-
Follow the general procedure for the β-lactamase inhibition assay.
-
Vary the concentrations of both the substrate (e.g., nitrocefin or a standard β-lactam antibiotic) and the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
Data Analysis:
-
Plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition and the Ki value. For "suicide inhibitors," more complex kinetic models are required to account for the time-dependent inactivation of the enzyme.
-
Antimicrobial Susceptibility Testing (Synergy Assay)
This microbiological assay determines if the inhibitor can potentiate the activity of a β-lactam antibiotic against a resistant bacterial strain.
Principle: The minimum inhibitory concentration (MIC) of a β-lactam antibiotic is determined in the presence and absence of the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates synergy.
Protocol Outline:
-
Bacterial Culture: Use a bacterial strain that is resistant to a specific β-lactam antibiotic due to the production of a β-lactamase.
-
MIC Determination:
-
Prepare a series of dilutions of the β-lactam antibiotic alone.
-
Prepare another series of dilutions of the β-lactam antibiotic in combination with a fixed, sub-inhibitory concentration of the inhibitor (e.g., this compound).
-
Inoculate the dilutions with the resistant bacterial strain.
-
Incubate and determine the MIC, which is the lowest concentration that inhibits visible bacterial growth.
-
-
Data Analysis:
-
Compare the MIC of the antibiotic alone to the MIC in the presence of the inhibitor. A four-fold or greater decrease in the MIC is typically considered synergistic.
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental processes.
Caption: Mechanism of β-lactamase inhibition by this compound.
Caption: Workflow for validating the mechanism of action of this compound.
Caption: Logical framework for investigating this compound.
References
- 1. Clavulanic acid - Wikipedia [en.wikipedia.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. mims.com [mims.com]
- 9. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Clavamycin E: A Guide to Potential Cross-Resistance
Disclaimer: Direct experimental studies on the cross-resistance profile of Clavamycin E are not currently available in published scientific literature. The following comparison guide is based on the known mechanisms of the broader class of 5S clavams, to which this compound belongs, and established principles of antibiotic resistance. The data presented is predictive and intended to guide future research.
Introduction to this compound and the 5S Clavams
Clavamycins are a class of β-lactam antibiotics derived from Streptomyces clavuligerus. This class is subdivided into clavulanic acid and the 5S clavams. While clavulanic acid is a well-known β-lactamase inhibitor, the 5S clavams, including this compound, exhibit a different mechanism of action. They are not effective as β-lactamase inhibitors.[1] Instead, their antimicrobial activity is thought to stem from the inhibition of essential metabolic pathways, such as methionine biosynthesis, and potentially RNA synthesis, rendering them bacteriostatic.[1] This fundamental difference in their mode of action suggests a distinct cross-resistance profile compared to traditional β-lactam antibiotics.
Postulated Mechanism of Action of this compound
The primary mechanism of action for 5S clavams is believed to be the inhibition of methionine biosynthesis.[1] Methionine is an essential amino acid crucial for protein synthesis and various cellular processes. By disrupting its production, this compound can halt bacterial growth. A secondary proposed mechanism is the inhibition of RNA synthesis.[1]
Below is a diagram illustrating the postulated signaling pathway of this compound's action and the potential sites for resistance development.
Caption: Postulated mechanism of this compound and potential resistance pathways.
Comparative Analysis of Cross-Resistance Potential
Due to its unique mechanism of action, this compound is unlikely to exhibit significant cross-resistance with antibiotics that target cell wall synthesis (e.g., penicillins, cephalosporins) or other common antibiotic classes. Resistance to this compound would likely arise from specific mutations in the enzymes of the methionine biosynthesis pathway or RNA polymerase.
Table 1: Predicted Cross-Resistance Profile of this compound
| Antibiotic Class | Mechanism of Action | Predicted Cross-Resistance with this compound | Rationale |
| β-Lactams (e.g., Penicillin, Amoxicillin) | Inhibit cell wall synthesis | Low | Different cellular targets. Resistance to β-lactams is often mediated by β-lactamases, which do not affect 5S clavams.[1] |
| Aminoglycosides (e.g., Gentamicin, Streptomycin) | Inhibit protein synthesis (30S subunit) | Low | Different cellular targets and resistance mechanisms (e.g., enzymatic modification of the antibiotic). |
| Macrolides (e.g., Erythromycin, Azithromycin) | Inhibit protein synthesis (50S subunit) | Low | Different cellular targets and resistance mechanisms (e.g., target site modification, efflux). |
| Quinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibit DNA replication | Low | Different cellular targets (DNA gyrase/topoisomerase IV). |
| Sulfonamides (e.g., Sulfamethoxazole) | Inhibit folate synthesis | Moderate | Both target metabolic pathways. There is a possibility of cross-resistance if a multidrug efflux pump is involved, but target-specific resistance is more likely. |
| Tetracyclines (e.g., Doxycycline, Tetracycline) | Inhibit protein synthesis (30S subunit) | Low | Different cellular targets and primary resistance mechanisms (efflux pumps, ribosomal protection proteins). |
Experimental Protocols for Determining Cross-Resistance
To validate the predicted cross-resistance profile of this compound, the following experimental protocols are recommended.
Generation of this compound-Resistant Mutants
-
Bacterial Strain Selection: Choose a panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa).
-
Minimum Inhibitory Concentration (MIC) Determination: Determine the baseline MIC of this compound for each strain using the broth microdilution method according to CLSI guidelines.
-
Spontaneous Mutant Selection:
-
Plate a high-density culture (e.g., 109 - 1010 CFU/mL) of the parent strain onto agar (B569324) plates containing 4x, 8x, and 16x the MIC of this compound.
-
Incubate the plates until colonies appear (typically 24-72 hours).
-
Isolate individual colonies and confirm their resistance by re-determining the MIC of this compound.
-
-
Gradient Plating: Alternatively, use a gradient plate with a concentration gradient of this compound to select for resistant mutants.
Cross-Resistance Testing
-
MIC Determination for Other Antibiotics: For each confirmed this compound-resistant mutant, determine the MICs of a panel of comparator antibiotics from different classes (as listed in Table 1).
-
Comparison with Parent Strain: Compare the MICs of the comparator antibiotics for the resistant mutants with those for the original, susceptible parent strain.
-
Interpretation:
-
A significant increase (typically ≥4-fold) in the MIC of a comparator antibiotic for the this compound-resistant mutant indicates cross-resistance.
-
No change or a decrease in the MIC suggests a lack of cross-resistance.
-
Below is a diagram outlining the experimental workflow for a cross-resistance study.
Caption: Workflow for assessing this compound cross-resistance.
Conclusion
Based on its proposed mechanism of action targeting methionine biosynthesis, this compound represents a potentially novel class of antibiotics with a low predicted rate of cross-resistance to existing drug classes. This makes it an intriguing candidate for further development, particularly in an era of growing multidrug resistance. However, it is imperative that the predictions laid out in this guide are substantiated with robust experimental data. The provided protocols offer a framework for researchers to systematically investigate the cross-resistance profile of this compound and validate its potential as a future therapeutic agent.
References
In Vivo Validation of Clavamycin E Antifungal Effects: A Comparative Analysis
To our valued audience of researchers, scientists, and drug development professionals, please be advised that extensive searches of publicly available scientific literature and preclinical data have yielded no specific in vivo studies validating the antifungal effects of Clavamycin E in animal models. The information that follows is a generalized guide to the typical methodologies used for the in vivo validation of a novel antifungal agent. The data presented is illustrative and does not represent actual experimental results for this compound.
The development of novel antifungal agents is a critical area of research in response to the growing challenge of drug-resistant fungal infections. While in vitro studies provide initial insights into the antifungal potential of a compound, in vivo validation in animal models is an indispensable step to evaluate its efficacy, pharmacokinetics, and safety in a complex biological system. This guide provides a comparative framework for how a compound like this compound would be assessed in preclinical animal models against established antifungal drugs.
Comparative Efficacy of a Hypothetical Antifungal Agent in a Murine Model of Disseminated Candidiasis
The following table summarizes hypothetical data from a study comparing the efficacy of a novel antifungal agent (Compound X, as a proxy for this compound) with a standard-of-care antifungal, Fluconazole, in a murine model of disseminated candidiasis caused by Candida albicans.
| Treatment Group | Dosage (mg/kg) | Administration Route | Fungal Burden (Log10 CFU/kidney) | Survival Rate (%) |
| Vehicle Control | - | Intraperitoneal | 6.5 ± 0.8 | 0 |
| Compound X | 10 | Intraperitoneal | 4.2 ± 0.5 | 60 |
| Compound X | 20 | Intraperitoneal | 3.1 ± 0.4 | 80 |
| Fluconazole | 20 | Oral | 3.5 ± 0.6 | 70 |
Note: Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of preclinical studies. Below is a generalized protocol for an in vivo antifungal efficacy study in a murine model.
1. Animal Model and Fungal Strain:
-
Animal: Immunocompromised male BALB/c mice (6-8 weeks old). Immunosuppression is typically induced by cyclophosphamide (B585) administration (e.g., 150 mg/kg intraperitoneally) 4 days and 1 day before infection.
-
Fungal Strain: A clinically relevant strain of Candida albicans, grown in Sabouraud Dextrose Broth at 35°C for 18 hours.
2. Infection Model:
-
Mice are infected via intravenous (tail vein) injection with 1 x 10^5 CFU of Candida albicans in 0.1 mL of sterile saline. This method establishes a systemic infection, with the kidneys being a primary target organ.
3. Treatment Regimen:
-
Treatment is initiated 24 hours post-infection.
-
The hypothetical "Compound X" is administered intraperitoneally once daily for 7 consecutive days at doses of 10 and 20 mg/kg.
-
The comparator drug, Fluconazole, is administered orally once daily for 7 consecutive days at a dose of 20 mg/kg.
-
A control group receives the vehicle (e.g., sterile saline with 0.5% Tween 80) following the same administration schedule.
4. Efficacy Endpoints:
-
Fungal Burden: On day 8 post-infection, a subset of mice from each group is euthanized. Kidneys are aseptically removed, homogenized, and serially diluted. Dilutions are plated on Sabouraud Dextrose Agar, and colony-forming units (CFU) are counted after 48 hours of incubation at 35°C to determine the fungal load per gram of tissue.
-
Survival: The remaining mice in each group are monitored daily for 21 days post-infection to assess the survival rate.
Visualizing the Experimental Workflow
A clear visual representation of the experimental workflow is essential for understanding the study design.
Caption: Generalized workflow for in vivo antifungal efficacy testing.
This generalized guide highlights the critical steps and comparative nature of in vivo antifungal drug validation. The absence of specific data for this compound underscores the early stage of its research and the need for further preclinical development to ascertain its potential as a therapeutic agent. Researchers are encouraged to pursue such studies to fill this knowledge gap.
comparing the toxicity profiles of different clavamycin analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of various lavendamycin (B1674582) analogues, offering a valuable resource for researchers in oncology and drug discovery. The data presented is compiled from preclinical studies and highlights the differential potencies and mechanisms of action of these compounds.
I. Comparative Cytotoxicity Data
The cytotoxic activities of a series of novel lavendamycin analogues were evaluated using clonogenic survival assays in A549 human lung carcinoma cells. The compounds were categorized into three groups based on their potency in inhibiting colony formation.
| Analogue ID | Group | Concentration (nM) | % Inhibition of Colony Outgrowth | Reference |
| MB-97 | III | 10 | ~70% | [1] |
| MB-97 | III | 100 | 100% | [1] |
| MB-323 | III | 100 | ~90% | [1] |
| MB-323 | III | 1000 | ~100% | [1] |
| MB-121 | II | 100 | ~70% | [1] |
| MB-121 | II | 1000 | 100% | [1] |
Note: The original study categorized the compounds into three groups based on activity, with Group I being the least active and Group III being the most potent.[1] For clarity and brevity, this table focuses on the most active compounds for which specific data is provided in the source material.
II. Experimental Protocols
The primary method utilized to determine the cytotoxicity of the lavendamycin analogues was the Clonogenic Survival Assay .[1]
Objective: To assess the ability of individual cancer cells to proliferate and form colonies after treatment with the test compounds.
Methodology:
-
Cell Plating: A549 human lung carcinoma cells, which are p53-positive, were harvested during their logarithmic growth phase. The cells were then plated at a density of 500-1000 cells per 60-mm dish.[1]
-
Compound Treatment: After allowing the cells to adhere for 24 hours, they were treated with varying concentrations of the lavendamycin analogues (ranging from 1 to 1000 nM) or a DMSO vehicle control.[1]
-
Incubation: The treated cells were incubated for a period of 10 to 14 days to allow for colony formation.[1]
-
Colony Staining and Quantification: Following the incubation period, the culture medium was removed, and the adherent colonies were fixed and stained with a solution of 0.1% (w/v) Coomassie Blue in methanol. The stained plates were then photographed.[1]
-
Data Analysis: The staining intensities of the colonies were quantified using Image-Pro Plus software to determine the extent of inhibition of colony formation by the compounds compared to the vehicle control.[1]
III. Signaling Pathway and Experimental Workflow
A. Proposed Signaling Pathway for MB-97 Induced Cytotoxicity
The lavendamycin analogue MB-97 has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[1][2]
Caption: Proposed mechanism of MB-97 cytotoxicity via p53 activation.
B. Experimental Workflow for Clonogenic Survival Assay
The following diagram illustrates the key steps in the clonogenic survival assay used to assess the cytotoxicity of lavendamycin analogues.
References
Safety Operating Guide
Safe Disposal of Clavamycin E: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Clavamycin E, an investigational compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Given the limited specific data on this compound, these guidelines are based on best practices for handling and disposing of investigational drugs and potentially hazardous chemical waste.
Hazard Assessment and Safety Precautions
Core Safety Principles:
-
Avoid Exposure: Minimize the risk of inhalation, skin contact, and ingestion.[2][3]
-
Designated Areas: Conduct all handling and disposal preparations in a designated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times.
-
Training: Ensure all personnel handling this compound are trained on these disposal procedures and general chemical safety.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Two pairs of nitrile gloves. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Lab Coat | A lab coat with long sleeves and a closed front. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation; consult your institution's safety officer. |
Waste Segregation and Collection
Proper segregation is the foundational step in the safe disposal of chemical waste.[4] All waste contaminated with this compound must be collected in designated, clearly labeled, and leak-proof containers.
Waste Stream Classification:
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated gloves, weigh paper) | Lined, puncture-resistant container with a lid. | "Hazardous Waste," "this compound Solid Waste," and the date. |
| Liquid Waste (e.g., stock solutions, contaminated media) | Compatible glass or plastic solvent waste container. | "Hazardous Waste," "this compound Liquid Waste," chemical composition, and the date. |
| Sharps Waste (e.g., contaminated needles, Pasteur pipettes) | Puncture-proof sharps container. | "Hazardous Waste Sharps," "this compound Contaminated Sharps," and the date. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of this compound waste from a laboratory setting.
Experimental Protocol for Waste Collection and Disposal:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the designated waste containers are properly labeled and within reach in the chemical fume hood.
-
-
Solid Waste Collection:
-
Carefully place all non-sharp solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) into the designated solid waste container.
-
Do not overfill the container.
-
-
Liquid Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in the designated liquid waste container.
-
Use a funnel to prevent spills.
-
Keep the container closed when not in use.
-
-
Sharps Waste Collection:
-
Place all contaminated sharps directly into the designated sharps container.
-
Do not recap, bend, or break needles.
-
-
Decontamination of Work Surfaces:
-
Wipe down all surfaces that may have come into contact with this compound with a suitable laboratory detergent, followed by 70% ethanol.
-
Dispose of the cleaning materials as solid hazardous waste.
-
-
Container Sealing and Storage:
-
Once waste collection is complete, or the containers are full, securely seal the lids.
-
Wipe the exterior of the containers to remove any external contamination.
-
Store the sealed containers in a designated Satellite Accumulation Area (SAA) until they are collected by the institution's Environmental Health and Safety (EHS) department.[1]
-
-
Final Disposal:
Visual Guides
Logical Relationships for Safe Handling and Disposal of this compound
References
Safeguarding Researchers: A Comprehensive Guide to Handling Clavamycin E
For Immediate Implementation: This document outlines crucial safety protocols and logistical plans for the handling and disposal of Clavamycin E. It is intended for all laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe and compliant research environment. The following procedures are based on established guidelines for handling hazardous chemicals and should be strictly adhered to.
While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is compiled from safety data for structurally related compounds, such as Clavulanic acid, and general best practices from the Occupational Safety and Health Administration (OSHA) and the Centers for Disease Control and Prevention (CDC). This compound is treated as a hazardous substance due to its potential as a flammable solid and a skin and respiratory sensitizer.[1]
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier in preventing exposure to hazardous substances.[2] The following table summarizes the required PPE for handling this compound.
| Body Area | Required PPE | Specifications & Rationale |
| Respiratory | Fit-tested N95 or higher respirator | To protect against inhalation of airborne particles.[3] |
| Full face-piece chemical cartridge respirator | Recommended for activities with a high risk of vapor or splash generation.[3] | |
| Hands | Double-gloving with powder-free nitrile or neoprene gloves | Provides an extra layer of protection. The outer glove should be removed after each task.[4][5] |
| Body | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs | Prevents skin contact and contamination of personal clothing.[4] |
| Eyes | Safety goggles or a face shield | Protects against splashes and airborne particles.[6] |
Operational Workflow for Handling this compound
Adherence to a standardized workflow is critical for minimizing the risk of exposure and contamination. The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Detailed Experimental Protocols
Protocol 1: Weighing and Dilution of this compound
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary materials: this compound, appropriate solvent, calibrated balance, weighing paper/boat, spatula, and volumetric flasks.
-
Don all required PPE as specified in the table above.
-
-
Procedure:
-
Place the analytical balance inside the fume hood.
-
Carefully weigh the desired amount of this compound onto the weighing paper.
-
Transfer the weighed compound into the volumetric flask.
-
Rinse the weighing paper with the solvent and add the rinsing to the flask to ensure a complete transfer.
-
Add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert several times to ensure complete dissolution.
-
-
Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weighing paper and any other single-use items in the designated hazardous waste container.
-
Protocol 2: Spill Cleanup
-
Immediate Actions:
-
Alert others in the vicinity of the spill.
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
If any this compound comes into contact with skin or eyes, follow the first aid procedures outlined below.
-
-
Cleanup Procedure (for small spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material designed for chemical spills.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution, followed by water.
-
-
Reporting:
-
Report the spill to the laboratory supervisor and fill out any necessary incident reports.
-
Emergency and Disposal Plans
A clear plan for emergencies and waste disposal is mandatory for maintaining a safe laboratory environment.
First Aid Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7] |
Disposal Plan
The following diagram illustrates the correct procedure for the disposal of this compound and associated contaminated materials. All waste must be handled as hazardous.
Caption: A logical diagram outlining the proper disposal plan for all this compound-related waste.
References
- 1. merck.com [merck.com]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
